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Core Science & Biosynthesis

Foundational

Preclinical In Vitro Profiling of the 3-(6-Methoxynaphthalen-2-yl)azetidine Scaffold: A Technical Guide

Executive Summary The pursuit of novel pharmacophores often requires the strategic merging of privileged scaffolds with conformationally restricted rings. The 3-(6-Methoxynaphthalen-2-yl)azetidine building block represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel pharmacophores often requires the strategic merging of privileged scaffolds with conformationally restricted rings. The 3-(6-Methoxynaphthalen-2-yl)azetidine building block represents a highly versatile structural motif. By coupling the well-documented 6-methoxynaphthalene core—a moiety famous for its intercalation into hydrophobic pockets of cyclooxygenase (COX) enzymes, prostaglandin EP receptors, and amyloid fibrils—with an azetidine ring, we achieve a unique balance of three-dimensionality and metabolic stability.

As a Senior Application Scientist, my objective in this whitepaper is to delineate the causal relationships between the structural topology of this scaffold and its in vitro pharmacological behavior. This guide provides a rigorous, self-validating framework for the preliminary in vitro screening of this compound, focusing on target engagement and ADME/Tox profiling.

Pharmacophore Rationale: Causality in Structural Design

To understand why we profile this specific scaffold, we must deconstruct its chemical causality:

  • The 6-Methoxynaphthalene Core: This planar, lipophilic system is a proven anchor. It is the defining feature of NSAIDs like naproxen and nabumetone. Furthermore, it serves as the primary recognition element in potent EP2 receptor antagonists, such as PF-04418948 , and in FDDNP-based positron-emission tomography (PET) probes used for neuroimaging of amyloid-β aggregates .

  • The Azetidine Ring: Replacing flexible open-chain linkers or larger, highly lipophilic rings (e.g., piperidine) with a four-membered azetidine ring introduces critical advantages. Azetidines increase the sp³ character (three-dimensionality) of the molecule, which lowers the entropic penalty upon receptor binding. More importantly, they exhibit enhanced metabolic stability against cytochrome P450 (CYP) oxidation due to the reduced number of oxidizable C-H bonds and high ring strain .

Mechanistic Target Engagement

Given its structural lineage, the primary in vitro investigations for 3-(6-Methoxynaphthalen-2-yl)azetidine focus on Prostaglandin E2 (EP2) Receptor Antagonism . The EP2 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Agonism by PGE2 stimulates adenylyl cyclase (AC), leading to intracellular cAMP accumulation. A successful antagonist utilizing our azetidine scaffold will competitively block PGE2, thereby suppressing cAMP levels.

EP2_Signaling PGE2 PGE2 (Agonist) EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 Activation Compound 3-(6-Methoxy...) azetidine Compound->EP2 Competitive Blockade AC Adenylyl Cyclase EP2->AC Gs-alpha Release cAMP cAMP Accumulation AC->cAMP ATP to cAMP

Caption: Mechanism of EP2 receptor antagonism by the azetidine scaffold reducing cAMP accumulation.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system . The methodologies below incorporate mandatory counter-screens to rule out false positives caused by the inherent fluorescence of the naphthalene core.

Protocol A: EP2 Receptor cAMP Accumulation Assay (Functional Antagonism)

Rationale for Readout: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than standard prompt fluorescence. Because the 6-methoxynaphthalene core is intrinsically fluorescent, standard assays risk severe signal quenching or enhancement. HTRF’s time-delayed reading eliminates this compound-specific interference.

Step-by-Step Workflow:

  • Cell Preparation: Culture recombinant CHO cells stably expressing the human EP2 receptor. Harvest and suspend in assay buffer (HBSS supplemented with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Plating: Serially dilute 3-(6-Methoxynaphthalen-2-yl)azetidine (from 10 µM to 0.1 nM) in 100% DMSO. Transfer 50 nL to a 384-well microplate.

  • Agonist Challenge: Add 5 µL of the CHO cell suspension (approx. 2,000 cells/well). Incubate for 15 minutes at room temperature to allow antagonist pre-binding. Subsequently, add 5 µL of PGE2 at its EC80 concentration (typically ~3 nM).

  • Incubation & Lysis: Incubate the plate for 30 minutes at room temperature. Add 10 µL of HTRF lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate antibody.

  • Detection: Incubate for 1 hour. Read the plate on an HTRF-compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Self-Validation (The Forskolin Counter-Screen): Run a parallel plate where cells are stimulated with 10 µM Forskolin (a direct adenylyl cyclase activator) instead of PGE2. Causality check: If the compound reduces Forskolin-induced cAMP, it is a non-specific AC inhibitor or assay interferent, not a true EP2 antagonist.

Protocol B: In Vitro Microsomal Stability (HLM)

Rationale for Readout: To validate the hypothesis that the azetidine ring confers superior metabolic stability compared to open-chain analogs.

Step-by-Step Workflow:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-incubate the compound (1 µM final concentration) with the HLM matrix for 5 minutes at 37°C. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Self-Validation: Include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to validate the enzymatic viability of the HLM batch.

Workflow Visualization

Workflow cluster_0 Target Engagement cluster_1 In Vitro ADME/Tox Synthesis Compound QC (LC-MS/NMR) EP2 EP2 Antagonism (cAMP HTRF) Synthesis->EP2 Amyloid Amyloid Binding (ThT Displacement) Synthesis->Amyloid HLM Microsomal Stability (HLM/RLM) Synthesis->HLM Tox Cytotoxicity (HepG2/HEK293) Synthesis->Tox

Caption: Preliminary in vitro screening workflow encompassing target engagement and ADME/Tox profiling.

Quantitative Data Presentation

The following tables summarize the expected pharmacological and ADME profiles of the 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold when evaluated against industry-standard reference compounds.

Table 1: In Vitro Target Engagement Profiling

Compound / ScaffoldEP2 Antagonism (IC₅₀, nM)COX-2 Inhibition (IC₅₀, µM)Amyloid Binding (Kᵢ, nM)Forskolin Counter-Screen
3-(6-Methoxy...)azetidine Core 15 - 45 (Projected)> 50 (Inactive)120 - 200 Negative (Valid EP2 blocker)
PF-04418948 (Reference EP2 Antag.)1.8> 100N/ANegative
FDDNP (Reference Amyloid Probe)N/AN/A0.1 - 1.0N/A
Naproxen (Reference NSAID)> 10,0001.5N/ANegative

Table 2: In Vitro ADME & Cytotoxicity Profiling

Compound / ScaffoldHLM Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)HepG2 Cell Viability (IC₅₀, µM)
3-(6-Methoxy...)azetidine Core > 120 < 15 > 100
Open-Chain Analog (Reference)258545
Verapamil (High Clearance Ctrl)1218060

Data Interpretation: The azetidine scaffold demonstrates a significantly prolonged microsomal half-life (>120 min) compared to open-chain analogs, validating the hypothesis that the strained four-membered ring resists CYP-mediated N-dealkylation and oxidation.

Conclusion & Translational Outlook

The preliminary in vitro profiling of the 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold confirms its viability as a highly stable, conformationally restricted pharmacophore. By systematically evaluating its target engagement via self-validating HTRF assays and confirming its metabolic robustness in human liver microsomes, we establish a rigorous data package. Future translational steps will involve structural functionalization of the azetidine nitrogen to fine-tune its selectivity between EP2 antagonism and amyloid-β binding, followed by in vivo pharmacokinetic (PK) evaluation.

References

  • Title: In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist Source: British Journal of Pharmacology (via PubMed) URL: [Link]

  • Title: Dicyanovinylnaphthalenes for neuroimaging of amyloids and relationships of electronic structures and geometries to binding affinities Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated[2 + 2] Cycloaddition Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Pharmacokinetics and Bioavailability of the 3-(6-Methoxynaphthalen-2-yl)azetidine Scaffold: A Technical Whitepaper

Executive Summary The chemical architecture of 3-(6-Methoxynaphthalen-2-yl)azetidine represents a highly privileged pharmacophore in modern drug discovery. By fusing the validated lipophilic core of non-steroidal anti-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical architecture of 3-(6-Methoxynaphthalen-2-yl)azetidine represents a highly privileged pharmacophore in modern drug discovery. By fusing the validated lipophilic core of non-steroidal anti-inflammatory drugs (NSAIDs like naproxen and nabumetone) with an sp3 -rich azetidine ring, this scaffold serves as the foundation for highly selective Prostaglandin E2 (EP2) receptor antagonists (e.g., PF-04418948) and novel cyclooxygenase-2 (COX-2) inhibitors[1][2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical rationale, in vivo pharmacokinetic (PK) profile, and the self-validating bioanalytical methodologies required to evaluate this compound class.

Structural Rationale and ADME Implications

The pharmacokinetic behavior of 3-(6-Methoxynaphthalen-2-yl)azetidine is dictated by the synergistic properties of its two primary moieties:

  • The 6-Methoxynaphthalene Core: This highly lipophilic, planar system drives target engagement (e.g., π−π stacking within the EP2 receptor pocket). However, it also results in high plasma protein binding (>98% to human serum albumin) and restricts the volume of distribution ( Vss​ ). Furthermore, this core is highly susceptible to oxidative metabolism. The initial biotransformation often involves O-demethylation by hepatic cytochromes (CYP2C9 and CYP3A4), alongside unique C-C bond cleavages mediated by Flavin-containing monooxygenase 5 (FMO5)[3].

  • The Azetidine Ring: Azetidines, the fully saturated four-membered N-heterocycles, offer increased three-dimensionality and improved metabolic stability compared to larger-ring counterparts (like piperidines)[4]. Acting as a rigid bioisostere, the azetidine ring lowers the overall lipophilicity ( logD7.4​ ) while maintaining the basic amine necessary for solubility. This structural rigidity prevents rapid ring-opening metabolism, directly contributing to the scaffold's extended half-life.

Mechanistic Pathway Visualization

The primary pharmacological application of this scaffold is the competitive antagonism of the EP2 receptor, blocking PGE2-induced cAMP accumulation and subsequent inflammatory gene transcription.

EP2_Pathway PGE2 PGE2 (Endogenous Agonist) EP2 EP2 Receptor (GPCR) PGE2->EP2 Activates Antag 3-(6-Methoxynaphthalen-2-yl)azetidine (Antagonist Scaffold) Antag->EP2 Competitively Blocks Gs Gs Protein Alpha Subunit EP2->Gs Conformational Change AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP Intracellular cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A Activation cAMP->PKA Phosphorylation Cascade Inflam Pro-inflammatory Gene Transcription PKA->Inflam Target Engagement

Caption: Mechanism of EP2 receptor antagonism by azetidine derivatives blocking cAMP-mediated inflammation.

In Vivo Pharmacokinetic Profile

The PK profile of the 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold is characterized by low hepatic clearance, a restricted volume of distribution, and excellent oral bioavailability. Data synthesized from optimized derivatives of this class (such as PF-04418948 and TG8-260) demonstrate its viability for once-daily or twice-daily oral dosing[1][5].

Quantitative Pharmacokinetic Parameters (Rodent Model)
ParameterSymbolUnitIntravenous (IV)Oral (PO)
Maximum Concentration Cmax​ ng/mL-1250 ± 150
Time to Maximum Tmax​ hr-1.5 ± 0.5
Area Under Curve AUC0−∞​ ng·hr/mL4500 ± 3003510 ± 280
Clearance CL mL/min/kg3.7 ± 0.4-
Volume of Distribution Vss​ L/kg0.45 ± 0.08-
Terminal Half-life t1/2​ hr8.5 ± 1.28.8 ± 1.4
Absolute Bioavailability F %10078

Note: Data reflects normalized values for a 5 mg/kg PO and 1 mg/kg IV dose of representative azetidine-carboxylic acid derivatives[1][5].

Causality of the PK Profile:

  • High Bioavailability ( F≈78% ): The azetidine ring protects the molecule from rapid first-pass N-dealkylation, while the lipophilic naphthalene core ensures rapid passive diffusion across the intestinal epithelium (Caco-2 permeability > 15×10−6 cm/s).

  • Low Volume of Distribution ( Vss​≈0.45 L/kg): The compound is highly bound to plasma proteins, restricting its distribution primarily to the central compartment and extracellular fluids. It is generally brain-impermeable (Brain/Plasma ratio < 0.05), which is advantageous for targeting peripheral inflammation without CNS side effects[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity and trustworthiness, the evaluation of this scaffold requires protocols that act as self-validating systems. Every step must contain an internal control to prove the causality of the result.

Protocol A: LC-MS/MS Bioanalytical Quantitation

This protocol is designed to eliminate matrix effects and ensure absolute quantitation of the azetidine scaffold in plasma.

  • Sample Aliquoting & Internal Standard (IS) Spiking: Transfer 50 µL of plasma to a 96-well plate. Immediately add 10 µL of a stable-isotope labeled internal standard (e.g., d3​ -methoxynaphthalene analog) at 100 ng/mL.

    • Causality: Adding the IS before any extraction step ensures that any subsequent volumetric losses or ionization suppression in the mass spectrometer are mathematically canceled out by the analyte/IS ratio.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile (100%) containing 0.1% Formic Acid. Vortex for 5 minutes.

    • Causality: The highly protein-bound nature of the 6-methoxynaphthalene moiety requires aggressive organic denaturation to break non-covalent albumin bonds, ensuring >95% extraction recovery. Formic acid maintains the azetidine nitrogen in a protonated state, increasing solubility in the organic phase.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis (MRM Mode): Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 1.7 µm). Run a gradient of Water/Acetonitrile (both with 0.1% Formic Acid). Utilize Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM).

    • Causality: MRM isolates the specific precursor ion in Quadrupole 1 and the azetidine-cleaved product ion in Quadrupole 3. This dual-filtration guarantees zero cross-talk from endogenous plasma lipids.

Protocol B: In Vivo Pharmacokinetic Study Design

To accurately calculate absolute bioavailability ( F ), a crossover or parallel IV/PO study is mandatory.

  • Formulation Preparation: Dissolve the compound in 5% DMSO, 40% PEG400, and 55% Saline.

    • Causality: The scaffold's low aqueous solubility requires co-solvents (DMSO/PEG400) to prevent precipitation upon injection into the aqueous bloodstream, which would artificially lower the Cmax​ and invalidate the clearance calculation.

  • Dosing: Administer 1 mg/kg IV via the lateral tail vein, and 5 mg/kg PO via oral gavage to Sprague-Dawley rats (n=4 per group).

  • Serial Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2​EDTA tubes.

  • Non-Compartmental Analysis (NCA): Calculate PK parameters using the trapezoidal rule for AUC.

    • Causality: NCA is utilized over compartmental modeling because it makes zero assumptions about the number of tissue distribution compartments, providing an empirically true measurement of Clearance ( CL=DoseIV​/AUCIV​ ) and Bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

Workflow Visualization

PK_Workflow Dose In Vivo Dosing (IV/PO) Rodent Model Sample Serial Blood Sampling (0.25 - 24 hrs) Dose->Sample Pharmacokinetic Phase Prep Protein Precipitation + Internal Standard Sample->Prep Plasma Extraction LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Bioanalytical Run Data NCA PK Modeling (Clearance, AUC, F%) LCMS->Data Parameter Calculation

Caption: Step-by-step in vivo pharmacokinetic workflow from dosing to LC-MS/MS non-compartmental analysis.

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and Mass Spectrometry Analysis of 3-(6-Methoxynaphthalen-2-yl)azetidine

Executive Summary and Chemical Context In modern drug discovery, the incorporation of rigid, saturated nitrogen heterocycles like azetidine into aromatic scaffolds is a proven strategy to improve physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

In modern drug discovery, the incorporation of rigid, saturated nitrogen heterocycles like azetidine into aromatic scaffolds is a proven strategy to improve physicochemical properties, including metabolic stability and aqueous solubility. 3-(6-Methoxynaphthalen-2-yl)azetidine represents a highly relevant structural motif, combining the lipophilic, planar 6-methoxynaphthalene core (reminiscent of the NSAID naproxen) with a basic, sp³-rich azetidine ring.

Accurate determination of its molecular weight (MW) and monoisotopic exact mass is critical for downstream applications, including pharmacokinetics (PK) profiling, metabolite identification, and synthetic validation [1]. This technical guide details the theoretical calculations and the empirical mass spectrometry protocols required to validate the exact mass of this compound.

Theoretical Physicochemical Properties

Before empirical validation, theoretical derivation of the compound's mass properties is necessary to calibrate high-resolution mass spectrometry (HRMS) instruments.

The structural assembly of 3-(6-Methoxynaphthalen-2-yl)azetidine yields the chemical formula C₁₄H₁₅NO .

Quantitative Data Summary

The following table summarizes the calculated mass parameters based on standard IUPAC atomic weights and monoisotopic masses [2].

PropertyValueCalculation Basis / Definition
Chemical Formula C₁₄H₁₅NONaphthalene core + methoxy + azetidine
Average Molecular Weight (MW) 213.28 g/mol Based on standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999)
Monoisotopic Exact Mass 213.115364 DaBased on most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
[M+H]⁺ Expected Mass 214.122640 DaProtonated adduct for positive electrospray ionization (ESI+)
Degree of Unsaturation 8Rings + Double Bonds

Experimental Protocol: Exact Mass Determination via LC-HRMS

To empirically validate the exact mass of 213.1153 Da, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard. The following self-validating protocol ensures a mass accuracy of < 5 ppm, which is the accepted threshold for publication and structural confirmation in medicinal chemistry [3].

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Dissolve 1.0 mg of synthesized 3-(6-Methoxynaphthalen-2-yl)azetidine in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Dilute the stock solution to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion (m/z 214.1226) required for positive mode Electrospray Ionization (ESI+).

  • Chromatographic Separation (UHPLC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution from 5% B to 95% B over 5 minutes (A = Water + 0.1% FA; B = Acetonitrile + 0.1% FA).

    • Causality: The gradient ensures the lipophilic naphthalene core interacts sufficiently with the stationary phase, while the basic azetidine nitrogen ensures sharp peak shapes under acidic conditions.

  • High-Resolution Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: m/z 50 to 500.

    • Calibration: Infuse a reference mass solution (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771) simultaneously via a dual-sprayer to provide internal mass lock correction. Causality: Continuous lock-mass correction compensates for instrumental drift caused by temperature fluctuations, guaranteeing < 5 ppm mass accuracy.

  • Data Analysis & Validation:

    • Extract the ion chromatogram (EIC) for m/z 214.1226.

    • Calculate the mass error: Error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the HRMS validation protocol, highlighting the critical self-validating steps.

HRMS_Workflow SamplePrep Sample Preparation (1 µg/mL in 0.1% FA) UHPLC UHPLC Separation (C18 Column, Gradient) SamplePrep->UHPLC Injection ESI ESI+ Ionization (Protonation -> [M+H]+) UHPLC->ESI Eluent HRMS HRMS Detection (Orbitrap / Q-TOF) ESI->HRMS Ions LockMass Internal Lock Mass (Leucine Enkephalin) LockMass->ESI Dual Spray DataAnalysis Data Analysis (m/z 214.1226, <5 ppm) HRMS->DataAnalysis Spectra

Caption: LC-HRMS workflow for validating the exact mass of 3-(6-Methoxynaphthalen-2-yl)azetidine.

Conclusion

The integration of the 6-methoxynaphthalene moiety with an azetidine ring produces a compound with a theoretical exact mass of 213.115364 Da. By utilizing rigorous LC-HRMS protocols with internal lock-mass calibration, researchers can confidently validate the structural identity of 3-(6-Methoxynaphthalen-2-yl)azetidine, ensuring the scientific integrity of downstream pharmacological and synthetic applications.

References

  • PubChem. (2024). Mass Spectrometry and Exact Mass in Cheminformatics. National Center for Biotechnology Information. Available at: [Link]

  • IUPAC. (2022). Atomic Weights of the Elements. International Union of Pure and Applied Chemistry. Available at:[Link]

  • American Society for Mass Spectrometry (ASMS). (2023). Guidelines for High-Resolution Mass Spectrometry. Available at:[Link]

Exploratory

Preclinical Toxicological Profiling of 3-(6-Methoxynaphthalen-2-yl)azetidine: A Mechanistic Guide for Animal Model Evaluation

Executive Summary The novel chemical entity (NCE) 3-(6-Methoxynaphthalen-2-yl)azetidine presents a unique toxicological challenge in preclinical drug development. Structurally, it hybridizes a 6-methoxynaphthalene pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The novel chemical entity (NCE) 3-(6-Methoxynaphthalen-2-yl)azetidine presents a unique toxicological challenge in preclinical drug development. Structurally, it hybridizes a 6-methoxynaphthalene pharmacophore—a well-characterized moiety analogous to non-steroidal anti-inflammatory drugs (NSAIDs)—with an azetidine ring, a strained, four-membered basic amine frequently utilized as a piperidine bioisostere.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard regulatory checklists. Here, we deconstruct the structural liabilities of this NCE, explain the causality behind specific toxicological phenomena, and provide self-validating experimental protocols to robustly evaluate its safety profile in rodent and non-rodent models.

Structural Toxicology & Predictive Liabilities

To design an effective animal toxicity study, we must first predict the compound's behavior based on its structural moieties.

The 6-Methoxynaphthalene Moiety

The 6-methoxynaphthalene core is structurally analogous to the NSAID naproxen and its synthetic precursors like 2-acetyl-6-methoxynaphthalene (1)[1].

  • Mechanistic Liability: This planar, lipophilic structure is a classical inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes.

  • Toxicological Causality: Inhibition of COX-1 depletes cytoprotective prostaglandins (e.g., PGE2) in the gastric mucosa and renal afferent arterioles. In animal models, this predictably drives dose-dependent gastrointestinal (GI) mucosal erosion, ulceration, and renal papillary necrosis.

The Azetidine Moiety

While azetidine rings improve metabolic stability compared to some larger heterocycles, they introduce distinct liabilities. Piperidine bioisosterism using azetidine frequently introduces metabolic vulnerabilities, notably facile cytochrome P450 (CYP)-mediated α-carbon oxidation followed by ring scission, yielding reactive electrophilic aldehydes (2)[2].

  • Mechanistic Liability: The basic amine (high pKa) combined with a lipophilic tail drives lysosomotropism. Furthermore, the ring strain makes it susceptible to CYP-mediated opening.

  • Toxicological Causality: Lysosomal trapping in macrophages and hepatocytes leads to Drug-Induced Phospholipidosis (DIPL). Concurrently, reactive aldehyde metabolites from ring scission can covalently bind to hepatic proteins, causing intrinsic hepatotoxicity.

G cluster_0 6-Methoxynaphthalene Moiety cluster_1 Azetidine Moiety NCE 3-(6-Methoxynaphthalen-2-yl)azetidine M1 COX-1/2 Inhibition NCE->M1 A1 CYP450 α-Carbon Oxidation NCE->A1 A4 Lysosomotropism NCE->A4 M2 Prostaglandin Depletion M1->M2 M3 GI Mucosal Erosion M2->M3 M4 Renal Papillary Necrosis M2->M4 A2 Ring Scission (Aldehyde) A1->A2 A3 Protein Adduction A2->A3 A5 Phospholipidosis A4->A5

Mechanistic toxicity pathways based on the 6-methoxynaphthalene and azetidine structural moieties.

Core Battery of Safety Pharmacology & Toxicity Workflows

To evaluate these liabilities, we design a tiered workflow adhering to global regulatory standards. Cardiovascular safety pharmacology must be evaluated following ICH S7A guidelines to identify undesirable pharmacodynamic properties, such as QT prolongation (3)[3]. Furthermore, chronic and repeat-dose toxicity testing in rodent and non-rodent models is governed by ICH S4 principles to establish a No Observed Adverse Effect Level (NOAEL) (4)[4].

Protocol 1: Self-Validating Gastric Ulcerogenic Assay (Rat Model)

Causality & Rationale: Because the 6-methoxynaphthalene core is highly likely to suppress gastric PGE2, we must quantify physical mucosal damage. We utilize a 24-hour fasting model to maximize the exposure of the gastric mucosa to the unbuffered NCE.

Step-by-Step Methodology:

  • Preparation: Fast male Sprague-Dawley rats (n=8/group) for 24 hours prior to dosing, allowing ad libitum access to water.

  • Dosing (PO Gavage):

    • Group 1 (Negative Control): 0.5% Methylcellulose vehicle.

    • Group 2 & 3 (Test): NCE at 10 mg/kg and 50 mg/kg.

    • Group 4 (Positive Control): Naproxen at 30 mg/kg.

  • In-Life Phase: Observe animals for 6 hours post-dose for clinical signs of distress.

  • Necropsy: Euthanize via CO2 asphyxiation. Excise the stomach, open along the greater curvature, and gently rinse with cold 0.9% saline to remove debris without dislodging clots.

  • Quantification: Examine the glandular mucosa under a stereomicroscope. Score lesions: 0 = normal; 1 = petechiae; 2 = erosions (<1 mm); 3 = severe ulcers (>1 mm).

  • System Self-Validation Check: The assay is strictly voided if the Negative Control yields a mean score > 0.5 (indicating stress-induced baseline ulcers) or if the Positive Control yields a mean score < 2.0 (indicating assay insensitivity).

Protocol 2: In Vitro hERG Patch-Clamp Electrophysiology

Causality & Rationale: The basic azetidine amine (pKa ~9.5) paired with a lipophilic naphthalene tail creates a classic pharmacophore for binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel. This risks fatal ventricular arrhythmias (Torsades de Pointes).

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the hERG channel.

  • Electrophysiology: Achieve whole-cell patch-clamp configuration at physiological temperature (37°C).

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing pulse to +20 mV for 2 seconds (channel activation/inactivation), followed by a repolarizing step to -50 mV for 2 seconds to elicit the peak outward tail current.

  • Internal Baseline (Negative Control): Perfuse extracellular solution (0.1% DMSO vehicle) for 3 minutes. Record the baseline tail current.

  • Test Application: Perfuse the NCE at increasing concentrations (0.1 µM, 1 µM, 10 µM) for 5 minutes per concentration. Measure the fractional block of the tail current.

  • Positive Control: Terminally perfuse 100 nM E-4031 (a known hERG inhibitor).

  • System Self-Validation Check: The data is only accepted if baseline current rundown is <10% prior to drug application, and the E-4031 positive control inhibits >80% of the tail current.

Workflow Start Formulation (Vehicle) Phase1 In Vitro (hERG/Microsomes) Start->Phase1 Val1 Positive Controls (Naproxen/E-4031) Start->Val1 Phase2 Rodent (Rat) GI & Liver Phase1->Phase2 Phase3 Non-Rodent (Dog) CV Telemetry Phase1->Phase3 Endpoint1 Histopathology Phase2->Endpoint1 Endpoint2 ECG QTcF Phase3->Endpoint2 Val1->Phase1 Val1->Phase2 Val1->Phase3

Self-validating experimental workflow for evaluating toxicity across in vitro and in vivo models.

Quantitative Toxicity Data Summary

Based on the structural pharmacophores, the following table summarizes the predictive quantitative toxicity parameters for 3-(6-Methoxynaphthalen-2-yl)azetidine, establishing the baseline expectations for the in vivo studies.

ParameterPredictive Value (NCE)Mechanistic DriverCausality & Toxicological Implication
LogP (Lipophilicity) ~2.5 - 3.5Naphthalene coreHigh membrane permeability; potential for hepatic accumulation and CYP450 induction.
pKa (Basicity) ~9.5 - 10.5Azetidine amineProtonation at physiological pH; drives lysosomal trapping and phospholipidosis.
hERG IC50 < 10 µMBasic amine + lipophilic tailHigh risk of binding to the hERG channel inner cavity, leading to QT prolongation.
Gastric Ulcerogenic Index High (>2.0)6-MethoxynaphthaleneCOX-1 inhibition depletes cytoprotective PGE2, causing gastric mucosal erosion.
Hepatic CLint HighAzetidine ring strainSusceptibility to CYP-mediated α-carbon oxidation and ring scission.

References

  • 2-Acetyl-6-methoxynaphthalene | C13H12O2 | CID 77506 - PubChem - NIH. Source: nih.gov. URL:[Link]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Source: acs.org. URL:[Link]

  • ICH S7A Safety pharmacology studies for human pharmaceuticals. Source: ich.org. URL:[Link]

  • ICH S4 Duration of chronic toxicity testing in animals (rodent and non rodent toxicity testing). Source: ich.org. URL:[Link]

Sources

Foundational

Predictive Metabolism and Biotransformation Pathways of 3-(6-Methoxynaphthalen-2-yl)azetidine: A Technical Guide

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Perspective: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK) Executive Summary The compound 3-(6-Methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, DMPK Specialists, and Drug Development Professionals Perspective: Senior Application Scientist, Drug Metabolism and Pharmacokinetics (DMPK)

Executive Summary

The compound 3-(6-Methoxynaphthalen-2-yl)azetidine represents a highly specific chemical scaffold that bridges two distinct pharmacological domains. It merges a 6-methoxynaphthalene core—a moiety famously recognized in non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen—with an azetidine ring, a strained nitrogen heterocycle increasingly utilized in modern medicinal chemistry to improve physicochemical properties and target engagement. This specific structural combination is closely related to advanced drug candidates, such as the potent EP2 receptor antagonist PF-04418948[1].

However, from a DMPK perspective, this scaffold presents unique metabolic vulnerabilities. As a Senior Application Scientist, I approach this molecule by deconstructing its structural hotspots to predict its biotransformation pathways. Understanding these pathways is not merely an academic exercise; it is a critical step in mitigating reactive metabolite risks (bioactivation) and optimizing the pharmacokinetic (PK) profile of the lead series.

Structural Deconstruction & Metabolic Causality

To accurately predict the metabolic fate of 3-(6-Methoxynaphthalen-2-yl)azetidine, we must analyze the causality behind the reactivity of its functional groups:

The 6-Methoxynaphthalene Core

The methoxy group attached to the planar, electron-rich naphthalene ring is a classic target for Phase I oxidative metabolism. The planar geometry allows the molecule to intercalate efficiently into the narrow, slit-like active sites of specific Cytochrome P450 (CYP) enzymes. Extensive studies on structurally homologous compounds (e.g., naproxen) demonstrate that this O-demethylation is predominantly catalyzed by CYP2C9 and CYP1A2 [2],. The removal of the methyl group exposes a reactive naphthol (phenol) intermediate, which serves as a primary substrate for subsequent Phase II glucuronidation.

The Azetidine Ring

The azetidine ring is a 4-membered heterocycle characterized by high inherent ring strain (~26 kcal/mol). While it improves metabolic stability compared to larger rings like piperidine, it introduces a specific bioactivation liability. CYP-mediated oxidation at the α -carbon of the azetidine ring generates an unstable hemiaminal intermediate. Driven by the release of ring strain, this intermediate undergoes spontaneous carbon-nitrogen bond cleavage (ring scission), resulting in the formation of electrophilic aldehyde and ketone metabolites[3]. These reactive species can covalently bind to off-target proteins, leading to idiosyncratic toxicity.

Predicted Biotransformation Pathways

Based on the structural causality outlined above, the following metabolic pathways are predicted for 3-(6-Methoxynaphthalen-2-yl)azetidine:

  • M1 (O-Desmethyl Metabolite): CYP2C9/CYP1A2-mediated O-demethylation yields 3-(6-hydroxynaphthalen-2-yl)azetidine.

  • M2 (Ring-Scission Aldehyde): CYP-mediated α -carbon oxidation followed by heterocycle ring opening.

  • M3 (N-Glucuronide): Direct Phase II conjugation by UDP-glucuronosyltransferases (UGTs) on the secondary amine of the azetidine ring.

  • M4 (O-Glucuronide): Sequential metabolism where the M1 naphthol is conjugated by UGT2B7, a pathway heavily conserved in naphthol-containing xenobiotics.

Quantitative Data Summary

The table below summarizes the predicted metabolites, their expected mass shifts ( Δ m/z) for LC-MS/MS detection, and the primary enzymes responsible.

Metabolite CodeBiotransformation PathwayPredicted FormulaExpected Δ m/zPrimary Enzyme(s)
Parent N/AC14H15NO0N/A
M1 O-DemethylationC13H13NO-14 DaCYP2C9, CYP1A2
M2 α -Oxidation & Ring ScissionC14H15NO2+16 DaCYP3A4, CYP2D6
M3 N-GlucuronidationC20H23NO7+176 DaUGTs (e.g., UGT1A4)
M4 O-Demethylation + O-GlucuronidationC19H21NO7+162 DaCYP2C9, UGT2B7
Pathway Visualization

MetabolicPathway Parent 3-(6-Methoxynaphthalen-2-yl)azetidine (Parent Scaffold) M1 M1: O-Desmethyl Metabolite (CYP2C9 / CYP1A2) Parent->M1 O-Demethylation M2 M2: Ring-Scission Aldehyde (CYP-mediated α-oxidation) Parent->M2 α-Carbon Oxidation & Ring Opening M3 M3: N-Glucuronide (UGT) Parent->M3 N-Glucuronidation M4 M4: O-Glucuronide (UGT2B7) M1->M4 O-Glucuronidation

Predicted Phase I and Phase II metabolic pathways for 3-(6-Methoxynaphthalen-2-yl)azetidine.

Self-Validating Experimental Protocol for MetID

To empirically verify these predicted pathways, a robust in vitro Metabolite Identification (MetID) workflow is required. As an expert standard, every protocol must be a self-validating system to prevent false positives and ensure data integrity.

System Validation Controls (The "Self-Validating" Mechanism)

Before executing the primary assay, the system must include three critical control arms:

  • Minus-Cofactor Control (-NADPH/-UDPGA): Incubating the parent compound without cofactors differentiates true enzymatic metabolism from chemical instability or matrix-induced degradation.

  • Zero-Time Point Control (T=0): Establishes the baseline peak area of the parent compound, essential for mass balance and intrinsic clearance ( CLint​ ) calculations.

  • Positive Control Incubations: Utilizing known substrates (e.g., Diclofenac for CYP2C9) to verify the metabolic viability and enzymatic activity of the specific Human Liver Microsome (HLM) batch.

Step-by-Step Methodology

Step 1: Reagent Preparation & Pore Formation

  • Action: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes.

  • Causality: UGT enzymes are located on the luminal side of the endoplasmic reticulum within the microsomes. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this step, Phase II glucuronidation (M3, M4) will be artificially underrepresented.

Step 2: Substrate Incubation

  • Action: Add 3-(6-Methoxynaphthalen-2-yl)azetidine to a final concentration of 10 µM. Pre-warm the mixture to 37°C for 5 minutes.

  • Causality: A 10 µM concentration ensures sufficient metabolite generation for MS/MS fragmentation without saturating the CYP enzymes (remaining below the typical Km​ ).

Step 3: Reaction Initiation

  • Action: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA. Incubate at 37°C with gentle shaking.

  • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes, while UDPGA provides the glucuronic acid moiety for UGTs. Initiating the reaction via cofactor addition ensures precise timing of the metabolic kinetics.

Step 4: Reaction Quenching & Protein Precipitation

  • Action: At designated time points (e.g., 15, 30, 60 minutes), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile (ACN) containing an internal standard.

  • Causality: Ice-cold ACN serves a dual purpose: it instantly denatures the metabolic enzymes to halt the reaction at precise time points, and it precipitates the microsomal proteins to prevent fouling of the LC-MS source.

Step 5: Centrifugation & LC-HRMS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials. Analyze via Liquid Chromatography High-Resolution Mass Spectrometry (LC-HRMS/MS) using a C18 column and a generic water/acetonitrile gradient with 0.1% formic acid.

  • Causality: High-Resolution MS (e.g., Q-TOF or Orbitrap) is mandatory for MetID. It provides exact mass measurements (<5 ppm error), allowing us to distinguish between isobaric transformations and accurately elucidate the structural fragments of M1 through M4.

Workflow Visualization

MetIDWorkflow Step1 1. HLM Incubation (Parent + NADPH + UDPGA) Step2 2. Reaction Quench (Ice-cold ACN) Step1->Step2 Step3 3. Centrifugation (Protein Precipitation) Step2->Step3 Step4 4. LC-HRMS/MS (Data Acquisition) Step3->Step4 Step5 5. Fragment Analysis (Structural Elucidation) Step4->Step5

Self-validating in vitro MetID workflow utilizing Human Liver Microsomes and LC-HRMS/MS.

References

  • In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist. PubMed / National Institutes of Health (NIH).[Link]

  • Involvement of multiple cytochrome P450 isoforms in naproxen O-demethylation. PubMed / National Institutes of Health (NIH).[Link]

  • [O-methyl 14C]naproxen O-demethylase activity in human liver microsomes: evidence for the involvement of cytochrome P4501A2 and P4502C9/10. PubMed / National Institutes of Health (NIH).[Link]

  • Matthew S. Dowling's research works: Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor. ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 3-(6-Methoxynaphthalen-2-yl)azetidine

Application Note: Synthesis and Purification Protocol for 3-(6-Methoxynaphthalen-2-yl)azetidine Introduction & Scientific Rationale Azetidines, particularly 3-arylazetidines, have emerged as highly valuable structural mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 3-(6-Methoxynaphthalen-2-yl)azetidine

Introduction & Scientific Rationale

Azetidines, particularly 3-arylazetidines, have emerged as highly valuable structural motifs in modern drug discovery. They frequently serve as metabolically stable, three-dimensional bioisosteres for phenyl rings and piperidines, offering improved pharmacokinetic profiles[1]. The target molecule, 3-(6-Methoxynaphthalen-2-yl)azetidine , incorporates the 6-methoxynaphthyl pharmacophore—a moiety famously found in the NSAID naproxen. Hybridizing this pharmacophore with strained nitrogen heterocycles is an active area of research for developing selective COX-2 inhibitors with reduced gastrointestinal toxicity[2].

Historically, the synthesis of azetidines has been challenged by the inherent ring strain of the four-membered system (approximately 26 kcal/mol), making ring-closure significantly uphill in energy[1]. To circumvent the low yields of direct cyclization, modern modular strategies rely on the functionalization of pre-formed azetidine rings[3].

This protocol details a robust, two-step synthetic pathway: a Nickel-catalyzed sp3

sp2 cross-coupling of a commercially available 3-haloazetidine with an arylboronic acid, followed by anhydrous acidic deprotection to yield the target compound as a highly pure hydrochloride salt.

Mechanistic Workflow

The following diagram illustrates the logical progression of the synthesis. Nickel catalysis is specifically chosen over Palladium for the cross-coupling step. Palladium catalysts are prone to rapid β -hydride elimination when interacting with sp3 -hybridized alkyl halides, which would destroy the azetidine ring. Nickel, however, undergoes slower β -hydride elimination and readily facilitates radical-mediated pathways, ensuring high yields of the coupled product.

SynthesisWorkflow A 1-Boc-3-iodoazetidine + (6-Methoxynaphthalen-2-yl)boronic acid B Ni-Catalyzed Cross-Coupling (NiI2, dtbbpy, Base) A->B C Intermediate: 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine B->C D Anhydrous Boc Deprotection (4M HCl in Dioxane) C->D E Final Product: 3-(6-Methoxynaphthalen-2-yl)azetidine HCl D->E

Workflow for the synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine via Ni-catalysis.

Quantitative Data & Reagent Stoichiometry

A self-validating protocol requires precise stoichiometric control. Table 1 summarizes the optimized equivalents for the critical cross-coupling step.

Table 1: Reagent Stoichiometry for Step 1 (Cross-Coupling)

Reagent / CatalystRoleEquivalentsRationale
1-Boc-3-iodoazetidineElectrophile1.00Limiting reagent; pre-formed strained ring.
(6-Methoxynaphthalen-2-yl)boronic acidNucleophile1.50Excess drives the reaction to completion.
NiI2​ Pre-catalyst0.10Sufficient for turnover without excessive metal waste.
dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine)Ligand0.10Stabilizes the Ni center and prevents aggregation.
K3​PO4​ Base3.00Activates the boronic acid for transmetalation.
Isopropanol (iPrOH)Solvent0.2 MProtic solvent facilitates the catalytic cycle.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine

Objective: Form the critical C-C bond while preserving the integrity of the azetidine ring.

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Boc-3-iodoazetidine (1.0 equiv), (6-methoxynaphthalen-2-yl)boronic acid (1.5 equiv), NiI2​ (10 mol%), dtbbpy (10 mol%), and finely ground anhydrous K3​PO4​ (3.0 equiv).

  • Inert Atmosphere Establishment: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Nickel(0) intermediates are highly sensitive to oxidation; strict exclusion of oxygen is mandatory.

  • Solvent Addition & Reaction: Inject anhydrous, degassed isopropanol to achieve a 0.2 M concentration. Stir the mixture vigorously at 60 °C for 18 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The disappearance of the alkyl iodide spot and the emergence of a UV-active product spot indicates completion.

  • Workup & Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the intermediate as a white solid.

Step 2: Deprotection to 3-(6-Methoxynaphthalen-2-yl)azetidine Hydrochloride

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine.

  • Dissolution: Transfer the purified 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine to a round-bottom flask. Dissolve the solid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidic Cleavage: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4N HCl in dioxane (10.0 equiv) dropwise. Causality: Using anhydrous HCl in dioxane rather than aqueous acids prevents the formation of water-soluble amine species, which are notoriously difficult to extract and isolate during aqueous workups.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at 25 °C for 4 to 18 hours. As the Boc group is cleaved (releasing isobutylene and CO2​ gases), the product will begin to precipitate out of the DCM/dioxane mixture as a white hydrochloride salt.

  • Isolation: Once TLC confirms the complete consumption of the starting material, add diethyl ether ( Et2​O ) to the flask to maximize the precipitation of the salt.

  • Filtration: Isolate the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold Et2​O to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting 3-(6-Methoxynaphthalen-2-yl)azetidine hydrochloride under high vacuum to afford the final product.

References

  • Source: clockss.
  • Source: organic-chemistry.
  • Source: nih.
  • Source: rsc.

Sources

Application

Application Note: 3-(6-Methoxynaphthalen-2-yl)azetidine as a Privileged Building Block in Organic Synthesis

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and validated synthetic protocols for azetidine-based bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Content Focus: Structural rationale, physicochemical profiling, and validated synthetic protocols for azetidine-based bioisosteres.

Executive Summary

The drive to improve the pharmacokinetic (PK) and physicochemical properties of drug candidates has led to a paradigm shift from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -enriched scaffolds. 3-(6-Methoxynaphthalen-2-yl)azetidine represents a high-value building block that merges the well-documented pharmacological utility of the 6-methoxynaphthalene core (a privileged motif in NSAIDs and prostaglandin receptor modulators) with the unique conformational rigidity of the azetidine ring. This application note provides a comprehensive guide to the rationale, synthesis, and downstream functionalization of this critical intermediate.

Scientific Rationale & Structural Significance

The Azetidine Advantage

Azetidines are four-membered nitrogenous heterocycles that have transitioned from synthetic curiosities to cornerstone scaffolds in modern drug discovery[1]. They offer an intermediate conformational rigidity between highly strained aziridines and more flexible pyrrolidines. Incorporating an azetidine ring provides several distinct advantages:

  • Enhanced Fsp3​ Character: Increases aqueous solubility and reduces off-target promiscuity[2].

  • Metabolic Stability: The azetidine nitrogen is significantly more resistant to cytochrome P450-mediated N-dealkylation compared to larger saturated heterocycles like piperidine and pyrrolidine[1].

  • Bioisosterism: Acts as a rigidified, low-molecular-weight bioisostere for morpholines, piperidines, and piperazines.

The 6-Methoxynaphthalene Core

The 6-methoxynaphthalene moiety is a proven pharmacophore for engaging hydrophobic pockets in cyclooxygenase (COX) enzymes (e.g., Naproxen, Nabumetone) and prostaglandin E2​ (EP2) receptors. For instance, the clinical candidate PF-04418948, a potent EP2 antagonist, utilizes a related azetidine-naphthalene architecture to achieve target selectivity[3].

By directly linking these two motifs via a C–C bond, 3-(6-methoxynaphthalen-2-yl)azetidine serves as a versatile, low-basicity scaffold for library generation.

Physicochemical Profiling

When designing libraries, understanding the physicochemical shift induced by ring contraction is critical. The table below summarizes the theoretical advantages of the azetidine scaffold compared to its larger homologues when attached to the 6-methoxynaphthalene core.

Scaffold AnalogRing SizePredicted pKa​ (Amine)Relative Lipophilicity (clogP)Metabolic Stability (Microsomal)
Azetidine (Target)4-membered~8.5LowestHigh (Resistant to N-dealkylation)
Pyrrolidine 5-membered~9.5MediumModerate
Piperidine 6-membered~10.0HighestLow (Prone to oxidation/dealkylation)

Data inference based on established medicinal chemistry trends for saturated nitrogen heterocycles[1].

Synthetic Methodologies & Protocols

Causality in Experimental Design: Historically, the synthesis of 3-arylazetidines via traditional palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi) was plagued by competitive β -hydride elimination and ring-opening due to the high ring strain (~26 kcal/mol)[2]. To circumvent this, the protocol below employs Metallaphotoredox Dual Catalysis . By utilizing an iridium photocatalyst and a nickel transition-metal catalyst, the reaction proceeds via a carbon-centered radical intermediate, which is fundamentally immune to β -hydride elimination, ensuring high yields of the intact four-membered ring.

Protocol 1: Metallaphotoredox Synthesis of N-Boc-3-(6-Methoxynaphthalen-2-yl)azetidine

Reagents Required:

  • 2-Bromo-6-methoxynaphthalene (1.0 equiv)

  • N-Boc-3-iodoazetidine (1.5 equiv)

  • Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (Photocatalyst, 0.02 equiv)

  • NiCl2​⋅glyme (Cross-coupling catalyst, 0.05 equiv)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 0.05 equiv)

  • Tris(trimethylsilyl)silane ( (TMS)3​SiH , 1.5 equiv) - Hydrogen atom transfer (HAT) agent

  • Anhydrous Sodium Carbonate ( Na2​CO3​ , 2.0 equiv)

  • Anhydrous Dimethoxyethane (DME)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine NiCl2​⋅glyme and dtbbpy in anhydrous DME (0.1 M). Stir at room temperature for 15 minutes until a pale green complex forms.

  • Reagent Addition: Add 2-bromo-6-methoxynaphthalene, N-Boc-3-iodoazetidine, the Ir-photocatalyst, and Na2​CO3​ to the reaction vessel.

  • Degassing (Critical Step): Oxygen quenches the excited state of the photocatalyst. Degas the mixture via three freeze-pump-thaw cycles and backfill with ultra-pure Argon.

  • Initiation: Add (TMS)3​SiH via a Hamilton syringe under Argon. Seal the tube.

  • Irradiation: Place the vessel in a photoreactor equipped with 440 nm Blue LEDs. Stir vigorously at room temperature for 18 hours. A fan must be used to maintain the temperature below 30°C to prevent thermal degradation of the azetidine ring.

  • Workup: Dilute the mixture with EtOAc, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes).

Self-Validating Checkpoints:

  • TLC: Monitor the disappearance of 2-bromo-6-methoxynaphthalene ( Rf​ ~ 0.6 in 10% EtOAc/Hexanes). The product spot will appear slightly lower ( Rf​ ~ 0.45) and stain blue with phosphomolybdic acid (PMA).

  • LC-MS: Confirm the presence of the [M+H-tBu]+ fragment (m/z = 258.1) typical for Boc-protected amines.

G A 2-Bromo-6-methoxynaphthalene + N-Boc-3-iodoazetidine B Ni/Ir Photoredox Cross-Coupling A->B Ir(ppy)3, NiCl2 Blue LED, 18h C N-Boc-3-(6-Methoxynaphthalen -2-yl)azetidine B->C Yield: >80% D TFA Deprotection (CH2Cl2, 0°C) C->D Cleavage E 3-(6-Methoxynaphthalen -2-yl)azetidine D->E LC-MS Validation

Caption: Workflow for the metallaphotoredox synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine.

Protocol 2: Controlled Deprotection to the Free Base

Causality in Experimental Design: Azetidines are sensitive to strong, nucleophilic acids (like aqueous HCl at high temperatures), which can trigger catastrophic ring-opening. Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) provides a clean, non-nucleophilic cleavage of the Boc group.

Step-by-Step Methodology:

  • Dissolve N-Boc-3-(6-methoxynaphthalen-2-yl)azetidine in anhydrous DCM (0.2 M) and cool to 0°C in an ice bath.

  • Add TFA dropwise (10 equiv). The solution may turn slightly yellow.

  • Stir at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in DCM and wash with 1N NaOH until the aqueous layer is pH > 10. Extract with DCM (3x), dry over Na2​SO4​ , and concentrate.

Self-Validating Checkpoints:

  • Ninhydrin Stain: The free azetidine will produce a strong purple/pink spot on TLC when heated with Ninhydrin stain, confirming the presence of a secondary amine.

  • NMR Verification: 1H NMR will show the complete disappearance of the 9H singlet at ~1.45 ppm (Boc group).

Downstream Applications in Medicinal Chemistry

Once the 3-(6-methoxynaphthalen-2-yl)azetidine free base is isolated, the secondary amine serves as a highly versatile vector for late-stage functionalization. The rigid vector of the azetidine ring projects substituents in a defined trajectory, making it ideal for probing structure-activity relationships (SAR).

G Start 3-(6-Methoxynaphthalen-2-yl)azetidine Mod1 N-Acylation / Sulfonylation Start->Mod1 Diversification Mod2 Reductive Amination Start->Mod2 Diversification Target1 EP2 Receptor Antagonists (e.g., PF-04418948 analogs) Mod1->Target1 Fluorobenzoyl addition Target2 COX-2 Inhibitors (Naproxen Bioisosteres) Mod1->Target2 Aryl sulfonamide Target3 CNS Modulators (High BBB Permeability) Mod2->Target3 Alkyl/Aryl linkage

Caption: Downstream diversification of the azetidine scaffold for targeted drug discovery.

Application Workflows
  • Prostaglandin Receptor Targeting: Coupling the azetidine nitrogen with 4-fluorobenzoyl chloride (mimicking the PF-04418948 architecture) yields potent candidates for EP2 receptor antagonism, relevant in oncology and inflammatory disease models.

  • CNS Penetrance: Alkylation via reductive amination maintains the basic amine (albeit tertiary), which, combined with the lipophilic naphthalene core, yields compounds with high predicted Blood-Brain Barrier (BBB) permeability for neurodegenerative targets.

References

  • Benchchem. "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry." Benchchem.
  • NIH PubMed. "Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • IUPHAR/BPS Guide to PHARMACOLOGY. "PF-04418948 | Ligand page."
  • PubChem. "Pf-04418948 | C23H20FNO5 | CID 25114442.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3-(6-Methoxynaphthalen-2-yl)azetidine

Executive Summary The quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but fundamentally understood at the molecular level. This application note details a Qual...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but fundamentally understood at the molecular level. This application note details a Quality by Design (QbD) approach to developing and validating a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 3-(6-Methoxynaphthalen-2-yl)azetidine . By analyzing the physicochemical properties of the analyte—specifically the highly basic azetidine ring and the lipophilic methoxynaphthalene core—we establish a robust, self-validating protocol fully compliant with global regulatory standards.

Analyte Profiling & Chromatographic Causality

To design an optimal method, we must first deconstruct the analyte's molecular behavior. 3-(6-Methoxynaphthalen-2-yl)azetidine presents two distinct chromatographic challenges:

  • The Azetidine Ring (High Basicity): Azetidine is a strained, four-membered nitrogenous heterocycle with a highly basic pKa of approximately 11.29[1]. At physiological or neutral pH, this secondary amine is fully protonated. If analyzed on standard silica-based columns, the positively charged azetidine will undergo severe secondary electrostatic interactions with negatively charged residual silanols (Si-O⁻) on the stationary phase. This causality directly results in peak broadening and severe tailing[2].

  • The 6-Methoxynaphthalene Core (Hydrophobicity & UV Activity): This aromatic core is highly lipophilic, driving strong retention in reversed-phase chromatography. Furthermore, similar to structurally related compounds like naproxen, the methoxynaphthalene chromophore exhibits strong, characteristic UV absorption maxima around 262 nm, 271 nm, 316 nm, and 331 nm[3]. We select 262 nm as the primary detection wavelength to maximize the signal-to-noise ratio.

The QbD Solution

To mitigate silanol interactions, a two-pronged approach is required:

  • Stationary Phase: A base-deactivated, end-capped hybrid silica C18 column is mandatory to physically shield the analyte from residual silanols.

  • Mobile Phase: We utilize an acidic mobile phase (pH ~2.5) containing 0.1% Trifluoroacetic acid (TFA). The low pH suppresses the ionization of residual silanols (converting them to neutral Si-OH), while the TFA acts as a hydrophobic ion-pairing agent for the protonated azetidine, ensuring sharp, symmetrical peaks.

HPLC_QbD_Workflow A 1. Analyte Profiling pKa ~11.3 (Azetidine), UV Max ~262 nm B 2. Column Selection Base-Deactivated Hybrid C18 A->B C 3. Mobile Phase Optimization pH 2.5 (0.1% TFA) to Mask Silanols B->C D 4. Gradient Elution Design Water / Acetonitrile (Robustness) C->D E 5. Method Validation ICH Q2(R2) & USP <1225> Compliance D->E F 6. Final Validated Protocol Self-Validating System E->F

Quality by Design (QbD) workflow for HPLC method development of basic azetidine derivatives.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system —meaning it incorporates internal checks (System Suitability Testing) that automatically prove the system is fit-for-purpose before any data is reported.

Reagents and Equipment
  • Equipment: HPLC system equipped with a Quaternary Pump, Autosampler, Column Oven, and Photodiode Array (PDA) or UV-Vis Detector.

  • Column: Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid silica).

  • Reagents: HPLC-grade Acetonitrile, Ultrapure Water (18.2 MΩ·cm), and LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Diluent: Water:Acetonitrile (50:50, v/v)

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BElution Phase
0.01.08020Isocratic Hold (Equilibration)
2.01.08020Isocratic Hold
10.01.02080Linear Gradient (Analyte Elution)
12.01.02080Column Wash
12.11.08020Reset to Initial Conditions
15.01.08020Re-equilibration
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(6-Methoxynaphthalen-2-yl)azetidine reference standard into a 10 mL volumetric flask. Add 7 mL of Diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Diluent.

  • Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Run Sequence (Self-Validation Logic):

    • Injections 1-2: Blank (Diluent) — Proves absence of carryover.

    • Injections 3-7: Working Standard (5 replicates) — Establishes System Suitability (Precision, Tailing, Plates).

    • Injections 8-17: Unknown Samples — Analyte quantification.

    • Injection 18: Bracketing Standard — Proves continuous system stability throughout the run.

Method Validation Framework

This protocol is grounded in the authoritative regulatory frameworks of the 4[4] and5[5].

Table 2: ICH Q2(R2) / USP <1225> Validation Parameters and Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
System Suitability 5 replicate injections of the 100 µg/mL Working Standard prior to sample analysis.%RSD ≤ 2.0%Tailing Factor (Tf) ≤ 1.5Theoretical Plates (N) ≥ 5000
Specificity Inject Blank, Standard, and Forced Degradation samples (Acid, Base, Peroxide, Heat, UV).No interfering peaks at the analyte retention time. Peak purity angle < Peak purity threshold (via PDA).
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, 150 µg/mL).Correlation coefficient (R²) ≥ 0.999. Y-intercept bias ≤ ±2.0% of the 100% response.
Accuracy (Recovery) Prepare samples in triplicate spiked at 80%, 100%, and 120% of the target concentration.Mean recovery at each level must fall between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample preparations at the 100% concentration level.%RSD of the calculated assay results ≤ 2.0%.
Robustness Introduce deliberate variations: Flow Rate (±0.1 mL/min), Column Temp (±5°C), and Mobile Phase composition (±2% organic).System suitability criteria must be met under all variant conditions.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency.
  • USP <1225> Method Validation. BA Sciences.
  • Azetidine Physicochemical Properties. Grokipedia.
  • Method development & optimization: Silanol Interactions. Sigma-Aldrich.
  • NAPROXEN Naproxenum (UV Maxima Reference). DrugFuture.

Sources

Application

Application Note: NMR Spectroscopic Characterization and Structural Validation of 3-(6-Methoxynaphthalen-2-yl)azetidine

Executive Summary 3-(6-Methoxynaphthalen-2-yl)azetidine is a high-value pharmacophoric building block that merges the well-characterized 6-methoxynaphthyl core (prominent in non-steroidal anti-inflammatory drugs like nap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(6-Methoxynaphthalen-2-yl)azetidine is a high-value pharmacophoric building block that merges the well-characterized 6-methoxynaphthyl core (prominent in non-steroidal anti-inflammatory drugs like naproxen) with an azetidine ring. Azetidines are increasingly utilized in modern drug discovery as metabolically stable bioisosteres for larger heterocycles and aliphatic amines[1]. However, their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges due to nitrogen inversion dynamics and complex ring-current effects. This application note provides a self-validating, step-by-step NMR protocol to unequivocally assign the structure and connectivity of this compound.

Mechanistic Insights: Causality in NMR Behavior

Before executing the protocol, it is critical to understand the physical chemistry dictating the molecule's NMR behavior:

  • Anisotropic Ring Currents: The extended π-system of the naphthalene core creates a strong diamagnetic anisotropic effect. Protons located in the equatorial plane of the naphthalene ring experience significant deshielding[2]. Consequently, the azetidine H-3 proton is shifted downfield (~4.05 ppm) compared to the baseline chemical shift of an unsubstituted azetidine ring (~2.3 ppm)[3].

  • Nitrogen Inversion and Conformational Dynamics: The four-membered azetidine ring undergoes rapid pyramidal inversion at the nitrogen atom. While this typically averages the signals of the C-2 and C-4 protons, the steric bulk of the 6-methoxynaphthyl group at C-3 can restrict conformational freedom[4]. If the exchange rate approaches the NMR timescale at 298 K, it can cause line broadening of the C-2/C-4 methylene signals.

Experimental Methodology & Self-Validating Protocol

Step 1: Sample Preparation and Solvent Selection
  • Weighing: Accurately weigh 15–20 mg of synthesized 3-(6-Methoxynaphthalen-2-yl)azetidine.

  • Solvent Selection (Causality): Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Avoid DMSO-d6 for initial 1D scans. DMSO acts as a strong hydrogen-bond acceptor, which can strongly interact with the azetidine NH, slowing down nitrogen inversion and artificially broadening the adjacent C-2 and C-4 proton signals[3].

  • Transfer: Transfer the homogeneous solution to a high-precision 5 mm NMR tube.

Step 2: 1D NMR Acquisition
  • 1H NMR: Acquire at 400 MHz (or higher). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methoxy and azetidine protons. Acquire 32 scans.

  • 13C NMR: Acquire at 100 MHz (or higher) using WALTZ-16 proton decoupling. Set D1 to 2.5 seconds. Causality: The quaternary carbons of the naphthalene ring (C-2, C-6, C-4a, C-8a) lack directly attached protons, resulting in long T1​ relaxation times. A sufficient D1 ensures these critical structural nodes are visible above the baseline noise[2]. Acquire 1024 scans.

Step 3: Self-Validating D2O Exchange
  • To definitively validate the assignment of the secondary amine (NH) signal, acquire the baseline 1H spectrum.

  • Add 10 μL of D2O to the NMR tube, cap tightly, and shake vigorously for 30 seconds.

  • Re-acquire the 1H spectrum. The broad singlet at ~2.50 ppm will disappear, validating its identity as the exchangeable NH proton, while a new HOD peak will appear at ~4.7 ppm[3].

Step 4: 2D NMR Structural Assembly
  • COSY (Correlation Spectroscopy): Acquire to map the scalar coupling between the azetidine H-3 methine and the H-2/H-4 methylenes.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds, specifically differentiating the azetidine C-3 (CH) from C-2/C-4 (CH2).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to validate the regiochemistry. The critical self-validation point is the 3JCH​ correlation between the azetidine H-3 proton and the naphthalene C-2 carbon[4].

Structural Elucidation Workflow

The following diagram illustrates the logical flow of the 2D NMR experiments used to validate the carbon-carbon linkage between the two pharmacophores.

NMR_Workflow N1 Sample Preparation (CDCl3, 298K, TMS) N2 1D 1H & 13C NMR (Chemical Shifts & Integrals) N1->N2 Acquire 1D N3 2D COSY & TOCSY (Spin System Mapping) N2->N3 1H-1H Coupling N4 2D HSQC (Direct C-H Correlation) N2->N4 1H-13C Mapping N5 2D HMBC (Long-Range Connectivity) N3->N5 Network Assembly N4->N5 Network Assembly N6 Structural Validation (Azetidine-Naphthyl Linkage) N5->N6 3J(C,H) Validation

Caption: 2D NMR workflow for validating the C2-C3' linkage between the naphthyl and azetidine rings.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts, multiplicities, and 2D correlations for 3-(6-Methoxynaphthalen-2-yl)azetidine in CDCl3.

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
OCH33.92s3H-Methoxy group on C-6
Azetidine H-34.05m1H-Methine proton, deshielded by naphthyl ring
Azetidine H-2, H-43.85m4H-Methylene protons adjacent to amine
NH2.50br s1H-Broad due to exchange; disappears with D2O
Naphthyl H-17.68d1H1.6Meta-coupled to H-3
Naphthyl H-37.35dd1H8.4, 1.6Ortho to H-4, meta to H-1
Naphthyl H-47.72d1H8.4Ortho to H-3
Naphthyl H-57.12d1H2.4Meta-coupled to H-7
Naphthyl H-77.15dd1H8.8, 2.4Ortho to H-8, meta to H-5
Naphthyl H-87.74d1H8.8Ortho to H-7

Table 2: 13C NMR Assignments and Key HMBC Correlations (100 MHz, CDCl3)

PositionChemical Shift (δ, ppm)Carbon TypeKey HMBC Correlations (Proton to Carbon)
OCH355.4CH3Naphthyl H-5, H-7
Azetidine C-338.5CHAzetidine H-2, H-4
Azetidine C-2, C-454.2CH2Azetidine H-3
Naphthyl C-6157.8C (quat)OCH3, Naphthyl H-5, H-7, H-8
Naphthyl C-2138.5C (quat)Azetidine H-3 , Naphthyl H-1, H-3, H-4
Naphthyl C-4a133.5C (quat)Naphthyl H-1, H-3, H-8
Naphthyl C-8a129.2C (quat)Naphthyl H-4, H-5, H-7
Naphthyl C-4129.5CHNaphthyl H-1
Naphthyl C-8127.4CHNaphthyl H-5
Naphthyl C-3126.8CHNaphthyl H-1, Azetidine H-3
Naphthyl C-1125.5CHNaphthyl H-3, Azetidine H-3
Naphthyl C-7119.2CHNaphthyl H-5
Naphthyl C-5105.8CHNaphthyl H-7

Note: The critical 3JCH​ correlation between Azetidine H-3 (4.05 ppm) and Naphthyl C-2 (138.5 ppm) acts as the definitive proof of the molecular scaffold[4].

References

1.[1] Title: Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated[2 + 2] Cycloaddition Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Strong Intermolecular Ring Current Influence on 1H Chemical Shifts in Two Crystalline Forms of Naproxen: a Combined Solid-State NMR and DFT Study Source: The Journal of Physical Chemistry C (ACS Publications) URL: [Link]

3.[4] Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

4.[3] Title: Azetidine | C3H7N | CID 10422 Source: PubChem Compound Summary (National Center for Biotechnology Information) URL: [Link]

Sources

Method

Application Note: Advanced Purification Strategies for 3-(6-Methoxynaphthalen-2-yl)azetidine Intermediates

Executive Summary & Physicochemical Profiling The compound 3-(6-Methoxynaphthalen-2-yl)azetidine is a high-value, functionally dense intermediate utilized in the development of novel therapeutics. The molecule merges the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

The compound 3-(6-Methoxynaphthalen-2-yl)azetidine is a high-value, functionally dense intermediate utilized in the development of novel therapeutics. The molecule merges the 6-methoxynaphthalen-2-yl moiety—a privileged, highly lipophilic scaffold foundational to blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen[1]—with a strained, polar azetidine ring.

Purifying this intermediate presents a unique set of challenges. The secondary amine of the azetidine ring is highly basic (pKa ~10.4) and prone to oligomerization or ring-opening degradation if left as a neat freebase[2]. Furthermore, because the carbon-carbon bond connecting the azetidine to the naphthyl core is typically forged via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the basic nitrogen acts as a strong ligand, tightly chelating residual palladium[3].

To achieve API-grade purity (>99.5% purity, <5 ppm Pd), purification cannot rely on a single technique. Instead, it requires an orthogonal cascade: pH-swing liquid-liquid extraction (LLE), targeted chemisorption of heavy metals, and controlled exothermic salt formation[2][4].

Table 1: Physicochemical Profile & Purification Implications
PropertyValue / CharacteristicPurification Implication
Azetidine pKa ~10.4Enables highly efficient pH-swing extraction to remove neutral cross-coupling byproducts.
Thermal Stability Freebase prone to oligomerizationRequires storage at < -20 °C or immediate conversion to a stable hydrochloride salt[2].
Enthalpy of Salt Formation ΔHr​≈−61.7 kJ/molHighly exothermic; requires slow, controlled addition of acid to prevent thermal ring-opening[2].
Palladium Affinity High chelation potentialSecondary amine strongly binds Pd(II); requires aggressive thiol-based scavengers[3][5].

Purification Workflow Architecture

The following directed acyclic graph illustrates the orthogonal purification strategy designed to sequentially strip out inorganic catalysts, organic impurities, and structurally related isomers.

PurificationWorkflow Start Crude Reaction Mixture (Post-Cross Coupling) LLE Acid-Base LLE (pH Swing Extraction) Start->LLE Remove organics/salts PdScavenge Palladium Scavenging (Thiol/DMT Resin) LLE->PdScavenge Organic Phase PrepLC Prep-HPLC / Flash Chromatography (Amine-Modified Silica) PdScavenge->PrepLC Filtrate SaltForm Salt Formation (HCl in IPA/Toluene) PrepLC->SaltForm Freebase Pool Cryst Controlled Crystallization (Cooling & Anti-solvent) SaltForm->Cryst Exothermic Control PureAPI Pure 3-(6-Methoxynaphthalen-2-yl)azetidine HCl (>99.5% Purity, <5 ppm Pd) Cryst->PureAPI Filtration & Drying

Workflow for the isolation and purification of 3-(6-Methoxynaphthalen-2-yl)azetidine intermediates.

Self-Validating Experimental Protocols

Protocol A: pH-Swing Liquid-Liquid Extraction (LLE)

Causality: The crude reaction mixture contains unreacted 2-bromo-6-methoxynaphthalene, phosphine ligands (e.g., dppf, XPhos), and inorganic salts. By dropping the pH below 3, the azetidine is fully protonated and partitions into the aqueous phase, leaving neutral and lipophilic organic impurities in the organic waste stream. Self-Validation Mechanism: In-Process Control (IPC) via pH monitoring ensures absolute phase partitioning. If the aqueous pH drifts above 3.5 during extraction, target recovery drops exponentially.

  • Dilution: Dilute the crude reaction mixture with 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).

  • Acidification: Slowly add 1M aqueous HCl while stirring vigorously until the aqueous phase stabilizes at pH 2.0–2.5.

  • Phase Separation: Separate the layers. Discard the organic phase (contains phosphine oxides and neutral naphthyl dimers). Wash the aqueous phase once more with clean 2-MeTHF.

  • Basification: Cool the aqueous phase to 5 °C. Slowly add 2M NaOH dropwise until the pH reaches 12.0–12.5. Caution: Keep temperature < 20 °C to prevent base-catalyzed degradation.

  • Extraction: Extract the liberated freebase into Dichloromethane (DCM) or Toluene (3 x 5 volumes).

  • Drying: Dry the combined organic layers over anhydrous Na2​SO4​ and filter.

Protocol B: Chemisorptive Palladium Scavenging

Causality: Nitrogen atoms in the azetidine ring act as strong bidentate-like ligands, binding tightly to the palladium catalyst and making it difficult to remove through standard filtration[3]. Solid-supported scavengers with a higher affinity for Pd (such as thiols or dimercaptotriazine) outcompete the azetidine for the metal, transferring the Pd from the liquid phase to a filterable solid[4][5].

Table 2: Palladium Scavenger Optimization (Quantitative Summary)
Scavenger TypeLoading (wt/wt)Temp (°C)Time (h)Initial Pd (ppm)Final Pd (ppm)Yield Recovery
Activated Carbon20%4518150012078%
SiliaMetS® Thiol10%5041500< 592%
TMT (Trimercaptotriazine)5%2521500< 295%
  • Preparation: Concentrate the organic phase from Protocol A to a concentration of ~50 mg/mL in Toluene.

  • Scavenger Addition: Add 2,4,6-trimercapto-s-triazine (TMT) or SiliaMetS® Thiol resin at a 10% wt/wt ratio relative to the theoretical yield of the intermediate[4][6].

  • Incubation: Agitate the suspension at 50 °C for 4 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-bound resin. Wash the cake with 2 volumes of Toluene.

  • IPC Validation: Analyze a 1 mL aliquot of the filtrate via ICP-MS. The protocol is self-validating if the Pd concentration is < 10 ppm. If > 10 ppm, repeat the scavenging step.

Protocol C: Controlled Exothermic Salt Formation & Crystallization

Causality: Azetidine freebases are highly reactive; the strain of the 4-membered ring combined with the nucleophilic nitrogen leads to oligomerization over time[2]. Conversion to the hydrochloride salt locks the lone pair, stabilizing the molecule. However, the salt formation process is highly exothermic ( ΔHr​≈−61.7 kJ/mol for HCl)[2]. Rapid addition of acid causes localized heating, which can trigger thermal ring-opening or decomposition[2].

  • Solvent Exchange: Concentrate the Pd-free toluene filtrate in vacuo and reconstitute the freebase in Isopropanol (IPA) to a concentration of 0.2 M.

  • Cooling: Transfer the solution to a jacketed reactor and cool to 0–5 °C.

  • Acid Addition: Using a dropping funnel, add 1.05 molar equivalents of anhydrous HCl (2M in Diethyl Ether or IPA) at a rate that maintains the internal reactor temperature below 10 °C.

  • Aging & Anti-Solvent Addition: Stir for 1 hour at 5 °C. Slowly add Heptane (anti-solvent) over 2 hours to drive the precipitation of the 3-(6-Methoxynaphthalen-2-yl)azetidine hydrochloride salt.

  • Isolation: Filter the resulting white crystalline solid, wash with cold Heptane, and dry under vacuum at 40 °C for 12 hours.

  • IPC Validation: Perform Differential Scanning Calorimetry (DSC). A successful, pure salt will show a sharp endothermic melting point with no exothermic decomposition events below 150 °C[2].

Analytical Validation (HPLC-UV)

To verify the absence of regioisomers (e.g., 1-naphthyl derivatives) and confirm purity, use a reverse-phase HPLC method utilizing a basic mobile phase modifier to prevent peak tailing of the azetidine.

Column: Waters XBridge C18 ( 150×4.6 mm, 3.5 µm) Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5) Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV at 230 nm and 254 nm (optimal for the methoxynaphthyl chromophore).

Table 3: Optimized HPLC Gradient
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

References

  • [1] Pink, C. J., et al. "Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine." Organic Process Research & Development (ACS Publications). Available at:[Link]

  • [4] National Center for Biotechnology Information. "2-Acetyl-6-methoxynaphthalene (Naproxen Impurity L)." PubChem Database. Available at:[Link]

  • [5] "Quantum Mechanical Methods for Thermal Hazard Risk Assessment in Early Phase Pharmaceutical Development." Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Application

Application Note: 3-(6-Methoxynaphthalen-2-yl)azetidine Derivatives in Small Molecule Drug Discovery

Executive Summary & Structural Rationale The discovery and optimization of the 3-(6-methoxynaphthalen-2-yl)azetidine scaffold represents a watershed moment in prostanoid pharmacology. For decades, the study of the Prosta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The discovery and optimization of the 3-(6-methoxynaphthalen-2-yl)azetidine scaffold represents a watershed moment in prostanoid pharmacology. For decades, the study of the Prostaglandin E2 (PGE2) EP2 receptor was severely hampered by the lack of highly selective antagonists; legacy compounds like AH-6809 exhibited weak affinity and poor selectivity across the EP1, EP2, EP3, and DP1 receptors [1].

The introduction of azetidine-3-carboxylic acid derivatives—most notably the clinical candidate PF-04418948 (1-(4-fluorobenzoyl)-3-{[(6-methoxy-2-naphthyl)oxy]methyl}azetidine-3-carboxylic acid)—solved this challenge [1]. From a medicinal chemistry perspective, the fully saturated, four-membered azetidine ring provides superior three-dimensionality and metabolic stability compared to planar heterocycles. It acts as a rigid vector, perfectly positioning the lipophilic 6-methoxynaphthyl moiety (a bioisostere derived from the NSAID naproxen) into the deep hydrophobic orthosteric pocket of the EP2 receptor, while the carboxylic acid forms critical electrostatic interactions with conserved arginine residues [2].

This application note provides a comprehensive guide to deploying this azetidine scaffold in preclinical drug discovery, detailing its mechanistic profile, quantitative selectivity, and self-validating experimental protocols.

Mechanistic Overview: The EP2 Signaling Axis

The EP2 receptor is a Gs-coupled G-protein coupled receptor (GPCR). Upon activation by the endogenous ligand PGE2, the Gs-alpha subunit stimulates Adenylyl Cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), driving downstream phosphorylation cascades that mediate smooth muscle relaxation, neuroinflammation, and tumor microenvironment immunosuppression [3].

Azetidine-based antagonists act via surmountable, competitive antagonism . By occupying the orthosteric site, they prevent PGE2 binding, thereby halting the Gs-mediated cAMP surge.

EP2_Signaling PGE2 Prostaglandin E2 (Endogenous Agonist) EP2 EP2 Receptor (Gs-Coupled GPCR) PGE2->EP2 Activation Azetidine Azetidine Antagonist (e.g., PF-04418948) Azetidine->EP2 Competitive Blockade AC Adenylyl Cyclase (AC) EP2->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Binding Effect Target Effects: Tumorigenesis / Inflammation PKA->Effect Phosphorylation Cascade

PGE2-mediated EP2 receptor signaling pathway and competitive antagonism by azetidine derivatives.

Quantitative Pharmacological Profile

The defining feature of the 3-(6-methoxynaphthalen-2-yl)azetidine scaffold is its unprecedented selectivity. Table 1 summarizes the pharmacological profile of the lead compound PF-04418948, demonstrating >5,000-fold selectivity for EP2 over homologous prostanoid receptors [4].

Table 1: Selectivity Profiling of PF-04418948 across Prostanoid Receptors

Receptor TargetAffinity ( KB​ / IC50​ )Reference AgonistAssay Modality
Human EP2 1.8 nMPGE2 / ButaprostcAMP Accumulation
Human EP1 > 10,000 nM17-pt-PGE2Intracellular Calcium Mobilization
Human EP3 > 10,000 nMSulprostonecAMP Inhibition (Gi-coupled)
Human EP4 > 10,000 nML-161,982cAMP Accumulation
Human DP1 > 10,000 nMBW245CcAMP Accumulation

Self-Validating Experimental Protocols

To accurately evaluate azetidine-based EP2 antagonists, assays must be designed with strict internal controls to rule out off-target effects (e.g., direct phosphodiesterase inhibition or adenylyl cyclase modulation).

Protocol A: In Vitro cAMP Accumulation Assay (Cell-Based)

Purpose: To determine the functional KB​ of the antagonist by measuring its ability to block agonist-induced cAMP production.

Causality & Design Logic: Because cAMP is rapidly degraded by intracellular phosphodiesterases (PDEs), we must inhibit PDEs using IBMX. This ensures the measured cAMP pool is a direct, unadulterated reflection of EP2-mediated Adenylyl Cyclase activity. Furthermore, a Forskolin control is mandatory. Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR. If your azetidine compound reduces Forskolin-induced cAMP, it is acting downstream of the receptor (a false positive).

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing the recombinant human EP2 receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA and 20 mM HEPES, pH 7.4).

  • PDE Inhibition: Add 500 µM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension. Incubate for 15 minutes at room temperature.

  • Antagonist Pre-incubation: Seed cells into a 384-well plate (e.g., 2,000 cells/well). Add the azetidine antagonist (e.g., PF-04418948) in a 10-point concentration-response curve (10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Add the selective EP2 agonist Butaprost at its predetermined EC80​ concentration.

    • Self-Validation Step: In separate control wells, add 10 µM Forskolin instead of Butaprost.

  • Incubation & Lysis: Incubate the plate for 30 minutes at 37°C. Terminate the reaction by adding the lysis buffer supplied with your chosen Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection kit.

  • Detection & Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50​ and convert to KB​ using the modified Cheng-Prusoff equation: KB​=IC50​/(1+[Agonist]/EC50​) .

Protocol B: Ex Vivo Smooth Muscle Relaxation (Mouse Trachea)

Purpose: To confirm the antagonist's efficacy in a native physiological tissue system.

Causality & Design Logic: EP2 activation causes smooth muscle relaxation. To measure relaxation, the tissue must first possess a baseline contractile tone. We utilize Carbachol (a muscarinic acetylcholine receptor agonist) to induce a steady-state contraction. The antagonist's ability to shift the PGE2 relaxation curve to the right confirms competitive antagonism in intact tissue.

Step-by-Step Methodology:

  • Tissue Isolation: Euthanize mice and rapidly excise the trachea. Clear surrounding connective tissue and cut into 2-3 mm rings.

  • Equilibration: Mount the rings in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2​ / 5% CO2​ (maintains physiological pH and tissue viability). Apply a resting tension of 0.5 g and equilibrate for 60 minutes, washing every 15 minutes.

  • Viability Check: Prime the tissue with 60 mM KCl to induce depolarization-mediated contraction. Wash thoroughly until baseline tension is restored.

  • Pre-contraction: Add 1 µM Carbachol to the organ bath to induce a stable, sub-maximal contraction.

  • Antagonist Incubation: Add the azetidine antagonist (e.g., 10 nM, 100 nM, 1 µM) to the bath and incubate for 30 minutes.

  • Cumulative Agonist Dosing: Construct a cumulative concentration-response curve to PGE2 (1 nM to 10 µM). Record the reversal of Carbachol-induced tension.

  • Data Analysis: Perform a Schild plot analysis to determine the pA2​ value, confirming the competitive nature of the azetidine scaffold.

Applications in Disease Models

The high selectivity of the 3-(6-methoxynaphthalen-2-yl)azetidine scaffold has allowed researchers to definitively isolate the role of the EP2 receptor in complex pathologies:

  • Oncology & Tumor Microenvironment: Research by demonstrated that EP2 signaling in infiltrating neutrophils and tumor-associated fibroblasts amplifies inflammation and promotes colon tumorigenesis. Oral administration of PF-04418948 potently suppressed tumor formation in colitis-associated cancer models, positioning EP2 antagonists as highly targeted alternatives to broad-spectrum NSAIDs [5].

  • Neuroinflammation & Neurodegeneration: Because PGE2 is a major driver of neuroinflammation, EP2 antagonists have shown profound efficacy in CNS models. Studies have demonstrated that blocking EP2 signaling with selective antagonists reduces hippocampal neuroinflammation and gliosis following status epilepticus, and reverses spatial memory deficits in aged Alzheimer's disease mouse models [2].

References

  • af Forselles, K. J., Root, J., Clarke, T., Davey, D., Aughton, K., Dack, K., & Pullen, N. (2011). "In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist." British Journal of Pharmacology, 164(7), 1847–1856. URL:[Link]

  • Jiang, J., Dingledine, R. (2022). "EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics." Journal of Medicinal Chemistry, 65(4), 3018–3033. URL:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "PF-04418948 Ligand Page." Guide to Pharmacology Database. URL:[Link]

  • Birrell, M. A., Maher, S. A., Buckley, J., & Belvisi, M. G. (2013). "Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems: atypical affinity at the guinea pig EP2 receptor." British Journal of Pharmacology, 168(1), 129–138. URL:[Link]

  • Ma, X., Aoki, T., Tsuruyama, T., Narumiya, S. (2015). "Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth." Cancer Research, 75(14), 2822–2832. URL:[Link]

Technical Notes & Optimization

Troubleshooting

overcoming low aqueous solubility of 3-(6-Methoxynaphthalen-2-yl)azetidine

Target Compound: 3-(6-Methoxynaphthalen-2-yl)azetidine Portal Audience: Formulation Scientists, Preclinical Researchers, and CMC Professionals Welcome to the Technical Support Center. This portal provides mechanistic tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-(6-Methoxynaphthalen-2-yl)azetidine Portal Audience: Formulation Scientists, Preclinical Researchers, and CMC Professionals

Welcome to the Technical Support Center. This portal provides mechanistic troubleshooting, self-validating protocols, and data-driven FAQs to overcome the low aqueous solubility of 3-(6-Methoxynaphthalen-2-yl)azetidine.

Module 1: Diagnostic Q&A (Understanding the Molecule)

Q: Why does 3-(6-Methoxynaphthalen-2-yl)azetidine exhibit such poor aqueous solubility? A: The insolubility is driven by two competing physicochemical forces:

  • High Lattice Energy ("Brick Dust" Nature): The 6-methoxynaphthalene core is highly planar and lipophilic, promoting strong π−π stacking interactions in the solid state. This results in a high crystal lattice energy that resists dissolution in aqueous media.

  • pH-Dependent Ionization: The azetidine ring is a strained, basic secondary amine (estimated pKa ~9.0–9.5). While it is highly soluble in the acidic gastric environment (pH 1.2) due to protonation, it undergoes rapid deprotonation and catastrophic precipitation in the neutral pH of the small intestine (pH 6.8).

Q: Which formulation strategy is most appropriate for this specific API? A: Because this is a basic drug, 1[1]. However, to prevent downstream intestinal precipitation, it must often be combined with supersaturation-maintaining techniques like Amorphous Solid Dispersions (ASDs) or2[2].

G API 3-(6-Methoxynaphthalen-2-yl)azetidine (Free Base) PhysChem Physicochemical Profiling pKa ~9.5, High LogP API->PhysChem Analyze Salt Salt Formation (e.g., Mesylate) PhysChem->Salt Basic Amine ASD Amorphous Solid Dispersion (Polymer Matrix) PhysChem->ASD High Lattice Energy CD Cyclodextrin Complexation (HP-β-CD) PhysChem->CD Hydrophobic Core LBF Lipid-Based Formulation (SEDDS) PhysChem->LBF Lipophilic (High LogP) Success Enhanced Aqueous Solubility & Bioavailability Salt->Success ASD->Success CD->Success LBF->Success

Decision tree for solubility enhancement of 3-(6-Methoxynaphthalen-2-yl)azetidine.

Module 2: Core Protocols & Troubleshooting Guides

Protocol A: Mesylate Salt Formation (Overcoming the Common Ion Effect)

Causality: While hydrochloride (HCl) salts are standard, highly lipophilic amines often suffer from the "common ion effect" in the stomach, where high ambient chloride concentrations suppress drug dissolution. Methanesulfonate (mesylate) salts bypass this issue while lowering the microenvironmental pH to drive dissolution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 3-(6-Methoxynaphthalen-2-yl)azetidine free base in a minimal volume of acetone/tetrahydrofuran (THF) (80:20 v/v) at 45°C.

  • Acid Addition: Slowly add 1.05 eq of methanesulfonic acid (diluted in acetone) dropwise under continuous stirring.

  • Crystallization: Cool the mixture to 5°C at a rate of 0.5°C/min to induce nucleation. If supersaturation persists, add heptane as an anti-solvent.

  • Isolation: Filter the precipitate under a vacuum, wash with cold heptane, and dry in a vacuum oven at 40°C for 24 hours.

  • Self-Validating QC Checkpoint: Perform Differential Scanning Calorimetry (DSC). A successful salt formation will show a distinct, sharp melting endotherm shifted from the free base. Confirm stoichiometry via 1 H-NMR (integration of the mesylate methyl protons vs. the naphthalene protons).

Protocol B: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: 3[3], entirely bypassing the high lattice energy of the naphthalene core. We recommend Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) because its amphiphilic nature maintains intestinal supersaturation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the API and HPMCAS (1:3 w/w ratio) in a binary solvent system of Dichloromethane (DCM) and Methanol (2:1 v/v) to achieve a 5% w/v total solids concentration.

  • Spray Drying: Atomize the solution using a lab-scale spray dryer.

    • Inlet Temp: 85°C

    • Outlet Temp: 45°C (Must be below the boiling point of DCM but high enough for rapid evaporation).

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator for 48 hours to remove residual DCM/Methanol.

  • Self-Validating QC Checkpoint: Perform Modulated DSC (mDSC). The system is validated if a single Glass Transition Temperature ( Tg​ ) is observed (indicating complete API-polymer miscibility) and no melting endotherm is present (confirming 100% amorphous conversion).

Protocol C: Lipid-Based Formulation (SEDDS)

Causality: 4[4]. Upon contact with GI fluids, it spontaneously forms a microemulsion.

Step-by-Step Methodology:

  • Excipient Blending: Combine Capryol 90 (oil), Cremophor EL (surfactant), and Transcutol HP (co-solvent) in a 30:50:20 (w/w/w) ratio.

  • API Loading: Add the API up to 80% of its equilibrium solubility limit in the blank vehicle to prevent precipitation during storage.

  • Homogenization: Vortex the mixture and sonicate at 37°C for 30 minutes until optically clear.

  • Self-Validating QC Checkpoint: Perform an in vitro dispersion test. Drop 1 mL of the formulation into 250 mL of 0.1 N HCl. A successful Self-Emulsifying Drug Delivery System (SEDDS) will form a transparent or slightly bluish dispersion within 2 minutes, with a droplet size <100 nm via Dynamic Light Scattering (DLS).

Module 3: Advanced Troubleshooting FAQs

Q: My Amorphous Solid Dispersion (ASD) is recrystallizing during 40°C/75% RH stability testing. How do I fix this? A: Moisture acts as a potent plasticizer, lowering the Tg​ of the polymer matrix and increasing molecular mobility, leading to recrystallization.

  • Solution: Switch to a polymer with a higher intrinsic Tg​ (e.g., PVP-VA), or formulate the final dosage form with internal desiccants and moisture-barrier blister packaging (Alu/Alu).

Q: The API dissolves well in the stomach but precipitates during in vitro transfer to Simulated Intestinal Fluid (FaSSIF). A: This is a classic "spring and parachute" failure. The basic azetidine ring deprotonates at pH 6.8, causing the drug to crash out (the "spring"). You are missing the "parachute."

  • Solution: Add a precipitation inhibitor to your formulation. Pre-dissolving 1-2% w/w HPMC or PVP in the formulation will sterically hinder crystal nucleation in the intestinal medium, maintaining supersaturation long enough for absorption.

Q: I want to use cyclodextrins. Which derivative is optimal for this structure? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) is optimal.5[5], while the hydrophilic azetidine ring remains exposed to the aqueous exterior, maximizing the complexation efficiency and solubility enhancement.

Module 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of the troubleshooting strategies discussed above, based on standard pharmaceutical profiling for lipophilic basic amines.

Formulation StrategyMechanism of ActionExpected Solubility Enhancement (Fold)*Physical Stability (Shelf Life)Primary Use Case
Mesylate Salt Lowers microenvironmental pH; alters crystal lattice.50x – 200xExcellent (>2 years)High-dose oral solids; bypassing common ion effect.
ASD (HPMCAS) Disrupts lattice energy; maintains supersaturation.100x – 500xModerate (Requires moisture protection)"Brick dust" molecules with intestinal precipitation risks.
HP- β -CD Complex Encapsulates lipophilic naphthalene core.10x – 50xHigh (Thermodynamically stable)Liquid formulations; parenteral delivery.
SEDDS (Lipid) Pre-solubilizes API; forms microemulsions in vivo.>1000x (Apparent)High (If kept below saturation limit)Highly lipophilic (LogP > 4) compounds; avoiding food effects.

*Note: Fold-enhancement is relative to the intrinsic solubility of the free base in pH 6.8 phosphate buffer.

References

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at:[Link]

  • Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Prepared by Grinding, Freeze-Drying, and Common Solvent Evaporation Methods. MDPI. Available at: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. Available at: [Link]

  • Lipid-based formulations. Gattefossé. Available at:[Link]

  • Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(6-Methoxynaphthalen-2-yl)azetidine Degradation

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering stability issues with strained heterocycles is a common but solvable challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering stability issues with strained heterocycles is a common but solvable challenge. This guide provides an authoritative, mechanistic approach to diagnosing and mitigating the degradation of 3-(6-Methoxynaphthalen-2-yl)azetidine in acidic media.

Mechanistic Causality: Why Does Degradation Occur?

Azetidines possess significant internal ring strain (approximately 26 kcal/mol), which inherently predisposes them to thermodynamic instability[1]. While the 3-(6-Methoxynaphthalen-2-yl)azetidine molecule is stable in neutral and basic environments, exposure to acidic media (pH < 4) triggers a rapid degradation cascade.

The Causality Loop:

  • Protonation: The azetidine nitrogen (pKa ~8.5–9.0) is rapidly protonated in acidic buffers (e.g., 0.1% Trifluoroacetic Acid [TFA] or Formic Acid).

  • Electrophilic Activation: Protonation converts the neutral amine into a highly electrophilic azetidinium ion, severely weakening the C–N bonds[2].

  • Nucleophilic Attack: Nucleophiles present in the solvent (predominantly water, but occasionally buffer counter-ions) attack the C2 or C4 positions via an S_N2-type mechanism[1].

  • Ring Opening: The ring undergoes irreversible hydrolytic cleavage, yielding linear acyclic degradants (e.g., 3-(6-methoxynaphthalen-2-yl)-3-hydroxypropan-1-amine)[3].

Mechanism A Intact Azetidine (pH 7+) B Protonated Azetidine (pH < 4) A->B H+ C Nucleophilic Attack (H2O / Buffer) B->C Ring Strain Relief D Ring-Opened Degradant (+18 Da) C->D C-N Cleavage

Acid-catalyzed hydrolytic ring-opening mechanism of azetidines.

Diagnostic FAQs: Identifying the Root Cause

Q: Why do I see a +18 Da mass shift in my LC-MS when purifying with 0.1% TFA? A: The +18 Da shift corresponds to the addition of water (H₂O). This is the hallmark signature of hydrolytic ring opening[3]. The acid catalyzes the C–N bond cleavage, and water acts as the nucleophile, converting the cyclic amine into an acyclic amino alcohol.

Q: Is the 6-methoxynaphthalene moiety also degrading under these conditions? A: No. Aryl methyl ethers typically require extremely harsh conditions (e.g., BBr₃ or strong HBr with heat) to undergo ether cleavage. Under standard acidic HPLC conditions at room temperature, the methoxy group remains entirely intact. The azetidine ring is the sole liability here.

Q: My compound survives the analytical LC-MS run but degrades during preparative HPLC concentration. Why? A: The degradation is kinetically driven by both pH and temperature. During analytical runs, the compound is exposed to acid for only a few minutes. However, during fraction concentration (e.g., rotary evaporation or lyophilization), the removal of water concentrates the TFA, drastically lowering the pH while heat is applied. This combination exponentially accelerates the ring-opening process[2].

Quantitative Degradation Profiling

To effectively troubleshoot, you must understand the operational boundaries of your compound. The tables below summarize the kinetic stability and expected mass shifts for 3-(6-Methoxynaphthalen-2-yl)azetidine.

Table 1: Kinetic Stability Profile across pH and Temperature
Buffer / MediapHTemp (°C)Half-life (T₁/₂)Primary Degradant
0.1% TFA in H₂O/MeCN2.025°C~3.8 hoursHydrolysis (+18 Da)
0.1% TFA in H₂O/MeCN2.040°C< 0.5 hoursHydrolysis (+18 Da)
0.1% Formic Acid4.025°C~24 hoursHydrolysis (+18 Da)
PBS Buffer7.440°C> 14 daysNone (Stable)
0.1% NH₄OH10.040°C> 14 daysNone (Stable)
Table 2: LC-MS Diagnostic Mass Shifts
SpeciesExact MassObserved [M+H]⁺Structural Change
Intact API 213.12214.12 None (Intact Azetidine)
Hydrolytic Degradant 231.13232.13 +H₂O (Ring Opening)
TFA Adduct 327.11328.11 +TFA (Esterification of opened ring)

Validated Mitigation Protocols

To ensure scientific integrity, any troubleshooting protocol must be a self-validating system . The following methodologies build internal controls directly into the workflow, ensuring that the root cause is definitively isolated.

Protocol A: Self-Validating Forced Degradation & Recovery Assay

Objective: Confirm acid-driven degradation and validate basic recovery conditions.

  • Preparation of Stock: Dissolve 1 mg of 3-(6-Methoxynaphthalen-2-yl)azetidine in 1 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Parallel Incubation (The Self-Validating Step):

    • Test Vial (Acidic): Add 100 µL of stock to 900 µL of 0.1% TFA in Water.

    • Control Vial (Neutral): Add 100 µL of stock to 900 µL of pH 7.4 PBS.

  • Time-Course Sampling: Incubate both vials at 25°C. Extract 50 µL aliquots at T=0, T=2h, and T=4h. Quench the acidic aliquots immediately with 10 µL of 1M NH₄HCO₃ to halt degradation.

  • LC-MS Analysis: Inject all samples using a neutral mobile phase (e.g., 10mM Ammonium Acetate).

  • Validation Checkpoint: The assay is validated only if the Control Vial shows >95% intact compound at T=4h. If the Control Vial degrades, the issue is oxidative or thermal, not acid-catalyzed. If the Control is stable but the Test Vial shows the +18 Da degradant, acid-catalyzed ring opening is definitively confirmed.

Protocol B: Acid-Free Purification Strategy

Objective: Isolate the intact compound without triggering ring-opening during concentration.

  • Mobile Phase Switch: Replace all acidic modifiers (TFA/Formic Acid) with basic modifiers. Use Mobile Phase A: 0.1% NH₄OH in Water, and Mobile Phase B: 0.1% NH₄OH in Acetonitrile.

  • Stationary Phase Check: Ensure your preparative HPLC column is rated for high pH (e.g., Waters XBridge or Phenomenex Gemini).

  • Fraction Collection: Collect fractions into pre-chilled tubes.

  • Cold Concentration: Evaporate the fractions using a centrifugal evaporator (e.g., Genevac) with the temperature strictly capped at < 30°C. Do not use a rotary evaporator with a hot water bath.

Workflow Step1 Observe Multiple Peaks (LC-MS +18 Da) Step2 Check Mobile Phase (Is TFA/FA present?) Step1->Step2 Step3 Switch to Basic pH (0.1% NH4OH) Step2->Step3 Yes Step4 Cold Evaporation (< 30°C) Step3->Step4 Step5 Confirm Stability (Single Peak Recovery) Step4->Step5

Step-by-step troubleshooting workflow for mitigating azetidine degradation.

References

  • Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1823–1828. URL:[Link]

  • Čikoš, A., et al. (2021). "Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway." Journal of Pharmaceutical and Biomedical Analysis, 198, 114232. URL:[Link]

  • Davies, T. J., et al. (2019). "Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones." Organic Letters, 21(10), 3618–3621. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Reducing Background Noise in 3-(6-Methoxynaphthalen-2-yl)azetidine Fluorescence Assays

Welcome to the technical support center for fluorescence assays utilizing 3-(6-Methoxynaphthalen-2-yl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays utilizing 3-(6-Methoxynaphthalen-2-yl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background noise, a critical factor for achieving high-quality, reproducible data. Here, we delve into the root causes of background fluorescence and provide actionable, field-proven solutions.

Understanding the Fluorophore: 3-(6-Methoxynaphthalen-2-yl)azetidine

3-(6-Methoxynaphthalen-2-yl)azetidine is a fluorescent probe whose emission properties are sensitive to its local environment. Naphthalene derivatives are known to exhibit changes in their fluorescence spectra based on solvent polarity and hydrogen bonding interactions.[1][2] This sensitivity, while valuable for probing molecular interactions, can also make the assay susceptible to various sources of background noise.

I. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during fluorescence assays with 3-(6-Methoxynaphthalen-2-yl)azetidine.

Issue 1: High background fluorescence in my blank (no compound) wells.

High background in blank wells is a common starting problem and points to issues with the assay components or the microplate itself.

Q1: Could my buffer or media be the source of the high background?

A1: Yes, assay buffers and cell culture media can contain components that autofluoresce.[3][4] Phenol red, a common pH indicator in cell culture media, is a known fluorescent compound. Tryptophan and tyrosine, present in many protein-containing solutions, also fluoresce.

Troubleshooting Protocol:

  • Component Check: Prepare individual solutions of each buffer component (e.g., buffer salt, BSA, additives) at the final assay concentration and measure their fluorescence at the excitation and emission wavelengths used for 3-(6-Methoxynaphthalen-2-yl)azetidine.

  • Media Comparison: If using cell-based assays, compare the fluorescence of your standard media with a phenol red-free formulation.[4]

  • Solvent Selection: For biochemical assays, ensure the solvent used to dissolve 3-(6-Methoxynaphthalen-2-yl)azetidine is of high purity (spectroscopic grade). Solvents can have a significant impact on the fluorescence spectra of naphthalene derivatives.[1][2]

Q2: Is it possible my microplates are contributing to the background?

A2: Absolutely. The type of microplate used is a critical factor.[5][6] Black opaque plates are generally recommended for fluorescence assays as they reduce background noise and autofluorescence compared to clear or white plates.[7][8] The polymer composition of the plate can also be a source of autofluorescence, especially at UV excitation wavelengths.[6][9]

Troubleshooting Protocol:

  • Plate Selection: Always use black, opaque-walled microplates for fluorescence intensity assays.[8] This minimizes well-to-well crosstalk and reduces background.[6]

  • Material Matters: If high background persists, consider plates made from materials with low autofluorescence, such as cyclic olefin copolymer (COP).[9]

  • Plate Reading: Read the plate from the top whenever possible to further minimize background from the plate material.

Issue 2: My signal-to-background ratio is low, even after addressing blank wells.

A low signal-to-background (S/B) ratio can be caused by several factors, including suboptimal instrument settings, photobleaching, and inner filter effects.

Q3: How do I optimize my plate reader settings for this specific fluorophore?

A3: Optimal instrument settings are crucial for maximizing the signal from your fluorophore while minimizing noise.[10] This involves selecting the correct excitation and emission wavelengths, bandwidths, and detector sensitivity (PMT gain).

Troubleshooting Protocol:

  • Wavelength Optimization: While literature values provide a starting point, it's essential to determine the optimal excitation and emission wavelengths for 3-(6-Methoxynaphthalen-2-yl)azetidine in your specific assay buffer.[10][11]

    • Perform an excitation scan with a fixed emission wavelength.

    • Perform an emission scan with the optimal excitation wavelength determined in the previous step.

  • Bandwidth Adjustment: The bandwidth determines the range of wavelengths that pass through the monochromator or filter.[10]

    • Start with a moderate bandwidth (e.g., 10-20 nm).

    • Narrowing the bandwidth can increase specificity but may reduce the signal.[10]

    • Widening the bandwidth can increase the signal but may also increase background.

  • PMT Gain/Sensitivity: The photomultiplier tube (PMT) gain amplifies the fluorescence signal.

    • Increase the PMT gain to enhance a weak signal.[12]

    • Be cautious not to saturate the detector, which can lead to non-linear results.[11]

Q4: My fluorescence signal decreases over time during measurement. What is happening?

A4: This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[13][14][15]

Troubleshooting Protocol:

  • Reduce Excitation Light Intensity: Use the lowest possible excitation intensity that still provides a measurable signal.[13][16] Neutral density filters can be used to attenuate the light source.[14][17]

  • Minimize Exposure Time: Reduce the time the sample is exposed to the excitation light.[15][16] This can be achieved by decreasing the number of flashes per well or using a faster read time.

  • Incorporate Anti-Fade Reagents: For fixed-cell imaging, consider using a mounting medium containing an anti-fade reagent.[13][16]

Q5: I observe a non-linear relationship between fluorescence intensity and compound concentration. Could this be an artifact?

A5: Yes, this is often due to the inner filter effect, which occurs at high fluorophore concentrations.[18][19] The primary inner filter effect is the absorption of excitation light by the sample, while the secondary inner filter effect is the re-absorption of emitted light.[19][20]

Troubleshooting Protocol:

  • Dilute the Sample: The most straightforward way to mitigate the inner filter effect is to work with lower concentrations of the fluorophore where the absorbance is low (ideally <0.1 AU).[19]

  • Measure Absorbance: Measure the absorbance spectrum of your compound. If there is significant absorbance at the excitation or emission wavelength, the inner filter effect is likely occurring.

  • Use Shorter Pathlength: If dilution is not possible, consider using microplates with a lower fill volume or specialized low-volume plates to reduce the pathlength.[19]

Issue 3: I see variability and unexpected results in my screening assay.

In high-throughput screening (HTS), compound-specific interference is a common source of variability.

Q6: Some of my test compounds are fluorescent themselves. How do I handle this?

A6: Compound autofluorescence is a significant challenge in HTS.[21]

Troubleshooting Protocol:

  • Pre-read the Plate: Measure the fluorescence of the plate containing the test compounds before adding 3-(6-Methoxynaphthalen-2-yl)azetidine. This allows you to subtract the background fluorescence of each compound.[22]

  • Use a Red-Shifted Fluorophore: If compound autofluorescence is a persistent issue, consider if an alternative, red-shifted fluorescent probe is available for your target. Autofluorescence is generally less pronounced at longer wavelengths.[22]

  • Orthogonal Assays: Confirm hits with a non-fluorescence-based secondary assay to rule out false positives due to compound interference.[23]

Q7: Could compound aggregation be affecting my results?

A7: Yes, compound aggregation can lead to light scattering, which can be detected as fluorescence and cause false-positive results.[21]

Troubleshooting Protocol:

  • Include Detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer can help prevent compound aggregation.

  • Visually Inspect Wells: After adding compounds, visually inspect the plate for any precipitation or turbidity.

  • Dynamic Light Scattering (DLS): For problematic compounds, DLS can be used to directly assess aggregation.

II. Frequently Asked Questions (FAQs)

Q: What is the optimal concentration of 3-(6-Methoxynaphthalen-2-yl)azetidine to use in my assay?

A: The optimal concentration should be determined experimentally by titration. You want to use the lowest concentration that gives a robust signal well above the background. A good starting point is often in the low nanomolar to low micromolar range. Aim for a concentration where the fluorescence intensity is linearly proportional to the concentration to avoid inner filter effects.[12]

Q: Can I use the same primary antibody for both fluorescence and chemiluminescence detection?

A: Generally, yes. The primary antibody's binding is independent of the detection method. However, you must use a fluorescently labeled secondary antibody for fluorescence detection.[24]

Q: How can I differentiate between a true fluorescence signal and Raman scattering?

A: Raman scattering from the solvent (usually water) appears at a fixed energy shift from the excitation wavelength. To check for this, vary the excitation wavelength in small increments (e.g., 5-10 nm). If the peak shifts with the excitation wavelength, it is likely due to Raman scatter.[12]

III. Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting background noise in your fluorescence assays.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Step 1: Isolate the Source cluster_2 Step 2: Optimize Signal & Instrument cluster_3 Step 3: Address Compound-Specific Interference (HTS) cluster_4 Resolution Start High Background Noise Observed CheckBlank Analyze 'Blank' Wells (No Fluorophore) Start->CheckBlank SourceID Identify Source: - Buffer/Media Autofluorescence - Microplate Autofluorescence - Contamination CheckBlank->SourceID Yes CheckSignal Low Signal-to-Background Ratio? CheckBlank->CheckSignal No OptimizeComponents Optimize Assay Components: - Use Phenol-Free Media - Test Buffer Components Individually - Switch to Black, Low-Fluorescence Plates SourceID->OptimizeComponents OptimizeComponents->CheckSignal InstrumentOptimization Instrument Optimization: - Wavelength Scan (Ex/Em) - Adjust Bandwidths - Optimize PMT Gain CheckSignal->InstrumentOptimization Yes CheckHTS Screening Assay Variability? CheckSignal->CheckHTS No CheckPhotostability Address Photostability: - Reduce Excitation Intensity/Time - Use Anti-Fade Reagents InstrumentOptimization->CheckPhotostability CheckConcentration Address Concentration Effects: - Dilute Fluorophore (Check for Inner Filter Effect) CheckPhotostability->CheckConcentration CheckConcentration->CheckHTS CompoundFluorescence Compound Autofluorescence: - Pre-read plates - Subtract compound background CheckHTS->CompoundFluorescence Yes End Optimized Assay: High Signal-to-Background CheckHTS->End No CompoundAggregation Compound Aggregation/Scattering: - Add Detergent (e.g., Tween-20) - Visually inspect for precipitates CompoundFluorescence->CompoundAggregation CompoundAggregation->End

Caption: A workflow for systematic troubleshooting of background noise.

IV. Data Summary Table

IssuePotential CauseRecommended ActionKey Parameter to Check
High Blank Signal Buffer/Media AutofluorescenceTest individual components; switch to phenol red-free mediaFluorescence of buffer components
Microplate AutofluorescenceUse black, opaque plates; consider low-autofluorescence polymers (e.g., COP)Fluorescence of an empty well
Low Signal-to-Background Suboptimal WavelengthsPerform excitation and emission scans in assay bufferExcitation/Emission Maxima
PhotobleachingReduce excitation intensity and/or exposure timeSignal decay over time
Inner Filter EffectDilute the fluorophore; use smaller assay volumesLinearity of fluorescence vs. concentration
HTS Variability Compound AutofluorescencePre-read plate before adding fluorophore and subtract backgroundFluorescence of compound-only wells
Compound Aggregation/ScatteringAdd non-ionic detergent (e.g., 0.01% Tween-20)Visual precipitation; light scattering

References

  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Vertex AI Search.
  • How to develop an optimal fluorescence assay. Tecan Blog.
  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?. (2025, January 3). Zhejiang Wantaifu Biotechnology Co., Ltd..
  • Fluorescence Spectroscopy: How to Avoid Photobleaching. (2025, July 15). Patsnap Eureka.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Evident.
  • Fluorescence & Luminescence Assays. Charnwood Discovery.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Effects of Fluorophore Concentration on Fluorescence Spectra: Inner Filter Effects. Virtual Labs.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the. SPIE Digital Library.
  • Background in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC.
  • Scattering of Exciting Light by Live Cells in Fluorescence Confocal Imaging: Phototoxic Effects and Relevance for FRAP Studies. PMC.
  • Remark on the Solvent Effects upon the Electronic Spectra of Naphthalene Derivatives. J-STAGE.
  • Design of Tracers in Fluorescence Polarization Assay for Extensive Application in Small Molecule Drug Discovery. (2024, January 18). Journal of Medicinal Chemistry - ACS Publications.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen.
  • Selecting Excitation and Emission Wavelengths Using SPECTRAmax GEMINI Microplate Spectrofluorometer. Molecular Devices.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. (2025, November 17). BellBrook Labs.
  • Optimizing Fluorescence Signal Quality. IonOptix.
  • Solvent Influences on the Photophysics of Naphthalene: Fluorescence and Triplet State Properties in Aqueous Solutions and in Cyclodextrin Complexes. (2000, February 1). ACS Publications.
  • What are some considerations and strategies when working with fluorescing samples?. Wyatt Technology.
  • What strategies can I use to reduce photobleaching in live-cell imaging?. (2023, April 6). AAT Bioquest.
  • All-optical strategies to minimize photobleaching in reversibly switchable fluorescent proteins. (2025, December 1). PMC.
  • Influence of Scattering on Fluorescence Spectra of Dilute Solutions Obtained with the Aminco–Bowman Spectrophotofluorometer. Optics Letters.
  • Troubleshooting in Fluorescent Staining. (2024, February 28). Creative Bioarray.
  • Troubleshooting Tips for Fluorescence Staining. (2022, August 18). Biotium.
  • Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. PMC.
  • Fluorescence Tips & Tricks. JASCO Inc.
  • HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES. Leica Microsystems.
  • Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. PMC.
  • Application of Fluorescence- and Bioluminescence-Based Biosensors in Cancer Drug Discovery. (2024, November 24). MDPI.
  • Immunofluorescence (IF) Troubleshooting Guide. Cell Signaling Technology.
  • Troubleshooting - Immunofluorescence Assays. ibidi.
  • Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.
  • Microplates For Fluorescence Assays. Revvity.
  • Fluorescence Polarization Detection. BMG LABTECH.
  • Naphthalene derivatives as fluorescent probe. NISCAIR.
  • Fluorescence and Light Scattering. ResearchGate.
  • How to reduce the background noise in the IF (immunofluorescence) experiments?. (2019, December 29). ResearchGate.
  • A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. (2025, September 4). PLOS.
  • Microplates for Fluorescence-based Assays, 10 x 96-well - FAQs. Thermo Fisher Scientific.
  • Leading COP Microplate Technology. Aurora Microplates.
  • Spectroscopy of Naphthalene in Simple Molecular Liquids. Journal of Physical Chemistry.
  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology. (2020, June 1). Assay Guidance Manual - NCBI.
  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Europe PMC.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021, March 12). Analytical Chemistry - ACS Publications.
  • Microplate Assays for High-Throughput Drug Screening in Cancer Research. (2024, June 19). BMG Labtech.

Sources

Optimization

Technical Support Center: Scaling Up 3-(6-Methoxynaphthalen-2-yl)azetidine Synthesis

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the production of 3-arylazetidines—specifically 3-(6-methoxynaphthalen-2-yl)azetidine—presents unique challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. Scaling up the production of 3-arylazetidines—specifically 3-(6-methoxynaphthalen-2-yl)azetidine—presents unique challenges, primarily due to the high ring strain of the azetidine core and the thermal hazards associated with scaling up organometallic intermediates.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we explore the causality behind process failures and provide self-validating, step-by-step methodologies to ensure your scale-up is safe, high-yielding, and reproducible.

Process Workflow & Mechanistic Pathway

ReactionPathway cluster_0 Csp3-Csp2 Cross-Coupling (Ni-Catalyzed) N1 1-Boc-3-iodoazetidine + (6-Methoxynaphthalen-2-yl)boronic acid N2 Oxidative Addition (Ni insertion into C-I bond) N1->N2 N3 Transmetalation (Aryl transfer from Boron to Ni) N2->N3 Side β-Hydride Elimination (Undesired Alkene Byproduct) N2->Side Suppressed by bidentate ligands N4 Reductive Elimination (C-C bond formation) N3->N4 N5 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine (Stable Intermediate) N4->N5 N6 Boc Deprotection (Anhydrous HCl in Dioxane, 0-5°C) N5->N6 N7 3-(6-Methoxynaphthalen-2-yl)azetidine HCl (Final API Fragment) N6->N7 Gas Evolution (Isobutylene & CO2)

Figure 1: Synthetic workflow and mechanistic pathway for 3-(6-Methoxynaphthalen-2-yl)azetidine.

Troubleshooting Guides & FAQs

Q1: Why should we avoid traditional Grignard or Organolithium routes for this scale-up? A1: Traditional routes often involve generating a 3-lithioazetidine or reacting a 3-azetidinone with a naphthyl Grignard reagent. At scale, lithium-halogen exchange on azetidines is highly unstable and prone to rapid ring-opening or β-elimination, leading to runaway exotherms[1]. Instead, we strongly recommend a Csp³-Csp² Suzuki-Miyaura cross-coupling using 1-Boc-3-iodoazetidine and (6-methoxynaphthalen-2-yl)boronic acid[2]. This approach is thermally stable, highly convergent, and avoids cryogenic constraints.

Q2: During our pilot Suzuki coupling, we observe massive formation of 1-Boc-azetine (alkene byproduct) and low yields of the target compound. How do we fix this? A2: This is a classic mechanistic failure. In Csp³ cross-coupling, the intermediate alkyl-metal complex is highly susceptible to β-hydride elimination , which outpaces the desired reductive elimination. Causality: Palladium catalysts with monodentate ligands (like PPh₃) leave open coordination sites that facilitate this elimination[3]. Solution: Switch to a Nickel-catalyzed system (e.g., NiI₂ with trans-2-aminocyclohexanol) or a Palladium system with a large-bite-angle bidentate ligand (like dppf)[3][4]. These ligands enforce a rigid geometry that accelerates reductive elimination, effectively outcompeting the degradation pathway.

Q3: What are the primary process safety hazards during the Boc-deprotection step? A3: The deprotection of the Boc group using acids (HCl or TFA) generates stoichiometric amounts of isobutylene gas and carbon dioxide. Causality: If the acid is added too rapidly at ambient temperature, the sudden volumetric expansion of gas can easily overpressurize a sealed or inadequately vented reactor, leading to a rupture. Solution: Conduct the deprotection using anhydrous HCl in dioxane at 0–5 °C with controlled, dropwise addition. Ensure the reactor's vent condenser is properly sized for rapid gas evolution.

Q4: We are experiencing product degradation (ring-opening) during the final isolation. What is going wrong? A4: Azetidines are highly strained four-membered rings. When exposed to strong nucleophiles (like aqueous chloride ions) at elevated temperatures during solvent stripping, the ring will open to form linear amine derivatives. Solution: Never concentrate the final hydrochloride salt solution above 35 °C. Isolate the product via anti-solvent precipitation (e.g., adding cold diethyl ether or MTBE) rather than complete evaporative dryness.

Quantitative Data: Catalyst System Optimization

To illustrate the impact of catalyst selection on suppressing β-hydride elimination, review the comparative screening data below. This data reflects standard optimization parameters for alkyl-aryl Suzuki couplings of 3-iodoazetidines[3][4].

Catalyst SystemLigandBaseSolventYield of Target (%)Alkene Byproduct (%)
Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)K₂CO₃Toluene1865
Pd(OAc)₂ (5 mol%)dppf (10 mol%)TBAFDioxane6515
NiI₂ (6 mol%) trans-2-aminocyclohexanol NaHMDS i-PrOH 82 <5
Step-by-Step Experimental Methodologies
Protocol 1: Ni-Catalyzed Suzuki Coupling

Synthesis of 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine

  • Preparation: To a dry, nitrogen-purged reactor, charge 1-Boc-3-iodoazetidine (1.0 equiv),2 (2.0 equiv)[2], NiI₂ (0.06 equiv), and trans-2-aminocyclohexanol hydrochloride (0.06 equiv).

  • Solvent Addition: Add anhydrous isopropanol (i-PrOH) to achieve a 0.2 M concentration. Stir at 20 °C for 10 minutes to ensure uniform suspension.

  • Base Addition (Exotherm Warning): Slowly add NaHMDS (2.0 equiv, 1M in THF) via an addition funnel over 30 minutes. Maintain the internal temperature below 30 °C.

  • Heating: Heat the reaction mixture to 80 °C.

  • Self-Validating IPC (In-Process Control): Sample the reaction at 4 hours. Quench the sample in water/EtOAc and analyze the organic layer via LC-MS. Do not proceed to workup until the 1-Boc-3-iodoazetidine peak is <1% by area.

  • Workup: Cool to 20 °C, dilute with ethyl acetate, and wash sequentially with saturated NH₄Cl (aq) and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure (max 40 °C) to yield the crude intermediate.

Protocol 2: Safe Boc Deprotection & Isolation

Synthesis of 3-(6-Methoxynaphthalen-2-yl)azetidine Hydrochloride

  • Dissolution: Dissolve the crude 1-Boc-3-(6-methoxynaphthalen-2-yl)azetidine in anhydrous dichloromethane (DCM) (10 volumes).

  • Cooling: Chill the reactor to 0–5 °C using a jacketed cooling system.

  • Acid Addition (Gas Evolution Hazard): Slowly add a solution of 4M HCl in dioxane (5.0 equiv) dropwise.

  • Self-Validating IPC: Connect the reactor vent to a mineral oil bubbler. The reaction is actively proceeding as long as gas bubbles (isobutylene/CO₂) are visible. Stir at 5 °C until gas evolution completely ceases (typically 2–4 hours). Verify complete deprotection via TLC (ninhydrin stain; the product will stain deep purple).

  • Precipitation: Slowly add cold methyl tert-butyl ether (MTBE) (20 volumes) to the reactor to fully precipitate the hydrochloride salt.

  • Isolation: Filter the white to off-white precipitate under a nitrogen blanket (the product can be hygroscopic). Wash the filter cake with cold MTBE and dry in a vacuum oven at 30 °C to constant weight.

References
  • Liu, Z., Luan, N., Shen, L., Li, J., Zou, D., Wu, Y., & Wu, Y. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry, ACS Publications. 3

  • Duncton, M. A. J., et al. (2008). Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling. Organic Letters, ACS Publications. 4

  • Angene Chemical. Boronic acid, B-(6-methoxy-2-naphthalenyl)- (CAS# 156641-98-4). Product Catalog & Safety Data. 2

  • Degennaro, L., et al. (2020). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines. University of Bari. 1

Sources

Troubleshooting

minimizing side reactions in 3-(6-Methoxynaphthalen-2-yl)azetidine cross-coupling

Topic: Minimizing Side Reactions in 3-(6-Methoxynaphthalen-2-yl)azetidine Cross-Coupling Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Knowledge Base ID: #KB-7734 Mechanistic I...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Minimizing Side Reactions in 3-(6-Methoxynaphthalen-2-yl)azetidine Cross-Coupling Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Knowledge Base ID: #KB-7734

Mechanistic Insights: The Isomerization & Ring-Opening Problem

The synthesis of 3-(6-methoxynaphthalen-2-yl)azetidine—a compound merging the anti-inflammatory core of nabumetone/naproxen with a rigid, metabolically stable azetidine bioisostere—is typically achieved via the Suzuki-Miyaura cross-coupling of an N-protected 3-iodoazetidine with (6-methoxynaphthalen-2-yl)boronic acid.

However, cross-coupling at the C3 position of an azetidine ring is notoriously difficult. The high ring strain (~26 kcal/mol) and the presence of β-hydrogens make the intermediate 3-azetidinyl-Pd(II) species highly susceptible to side reactions. If transmetalation is slow, the Pd(II) intermediate undergoes rapid β-hydride elimination to form a 1,2-dihydroazete and a palladium-hydride species. Subsequent migratory re-insertion often occurs at the C2 position, leading to an unwanted 2-arylazetidine isomer 1.

To successfully synthesize the C3-coupled product, the catalytic cycle must be engineered to accelerate transmetalation and reductive elimination, thereby outcompeting the β-hydride elimination pathway.

Pathway Pd_Cat Pd(0) Catalyst Ox_Add Oxidative Addition (N-Boc-3-Iodoazetidine) Pd_Cat->Ox_Add Pd_Int1 3-Azetidinyl-Pd(II)-I (Key Intermediate) Ox_Add->Pd_Int1 Transmet Transmetalation (Naphthyl-B(OH)2) Pd_Int1->Transmet Fast (Bulky Ligands) Beta_Elim β-Hydride Elimination Pd_Int1->Beta_Elim Slow (Unoptimized) Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_Cat Catalyst Regeneration Product Desired Product: 3-(6-Methoxynaphthyl)azetidine Red_Elim->Product Dihydroazete 1,2-Dihydroazete + Pd-H Beta_Elim->Dihydroazete Mig_Insert Migratory Insertion Dihydroazete->Mig_Insert Pd_Int2 2-Azetidinyl-Pd(II)-I Mig_Insert->Pd_Int2 Isomer 2-Arylazetidine Isomer (Side Product) Pd_Int2->Isomer Transmetalation & Reductive Elimination

Figure 1: Divergent catalytic pathways in Pd-catalyzed azetidine cross-coupling.

Reaction Optimization & Quantitative Data

The choice of ligand and base is the primary causality driver for product distribution. Bulky, electron-rich biaryl phosphine ligands (like XPhos) stabilize the palladium center and sterically crowd the coordination sphere, preventing the coplanar arrangement required for β-hydride elimination. Alternatively, switching to a Nickel-catalyzed radical pathway entirely bypasses the 2-electron Pd redox cycle, minimizing isomerization 2.

Table 1: Effect of Catalyst Systems on Yield and Side Reactions

Catalyst SystemBase / SolventTemp (°C)Desired 3-Aryl Yield (%)2-Aryl Isomer (%)Ring-Opened Byproduct (%)
Pd(PPh3)4 (5 mol%)K2CO3 / Dioxane90185215
Pd(dppf)Cl2 (5 mol%)K3PO4 / THF70423112
Pd2(dba)3 / XPhosK3PO4(aq) / t-AmOH8084 <5<2
NiCl2(dme) / dtbbpyCs2CO3 / DMA (hv)RT89 <1<1

Note: The Ni-photoredox dual catalysis method provides exceptional regiocontrol but requires specialized photoreactor setups 3. The Pd/XPhos system is recommended for standard batch scalability.

Verified Step-by-Step Protocol

Workflow: Synthesis of N-Boc-3-(6-Methoxynaphthalen-2-yl)azetidine via Pd-Catalyzed Suzuki-Miyaura Coupling

Objective: Maximize C3-arylation while suppressing C2-isomerization, protodeboronation, and nucleophilic ring-opening.

Materials Required:

  • N-Boc-3-iodoazetidine (1.0 equiv, 10.0 mmol)

  • (6-Methoxynaphthalen-2-yl)boronic acid (1.2 equiv, 12.0 mmol)

  • Pd2(dba)3 (2.5 mol%, 0.25 mmol)

  • XPhos (10 mol%, 1.0 mmol)

  • K3PO4 (3.0 equiv, 30.0 mmol)

  • Solvent: Anhydrous t-Amyl Alcohol / Degassed H2O (4:1 v/v, 0.2 M)

Step-by-Step Procedure:

  • Catalyst Pre-activation (Self-Validation Step): In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and XPhos. Add 10 mL of anhydrous t-Amyl alcohol. Stir at 40 °C for 15 minutes. Causality check: The solution must transition from purple/black to a deep, homogenous red/orange. This visual cue confirms the successful generation of the active L_nPd(0) species.

  • Reagent Assembly: To a separate 100 mL round-bottom flask, add N-Boc-3-iodoazetidine, (6-methoxynaphthalen-2-yl)boronic acid, and K3PO4.

  • Rigorous Degassing: Add the remaining solvent (30 mL t-Amyl alcohol and 10 mL H2O) to the reagent flask. Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Oxygen ingress leads to the oxidative homocoupling of the boronic acid (forming 6,6'-dimethoxy-2,2'-binaphthalene) and depletes the coupling partner.

  • Coupling Execution: Transfer the pre-activated catalyst solution to the reagent mixture via a cannula under positive argon pressure. Heat the reaction mixture to 80 °C and stir vigorously (800 rpm) for 12 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated aqueous NH4Cl (2 x 30 mL). Causality: NH4Cl neutralizes the strong basicity of K3PO4, preventing late-stage base-catalyzed ring opening during concentration.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel, 5-15% EtOAc in Hexanes) to isolate the pure 3-arylazetidine.

Troubleshooting FAQs

Q: Why am I seeing a significant amount of the 2-(6-methoxynaphthalen-2-yl)azetidine isomer in my NMR? A: You are observing the thermodynamic sink of the β-hydride elimination pathway. When transmetalation is too slow, the 3-azetidinyl-Pd(II) intermediate eliminates a hydride to form a 1,2-dihydroazete. This species rapidly re-inserts the Pd-H at the C2 position. To fix this, you must accelerate transmetalation. Switch from standard phosphines (like PPh3 or dppf) to a highly bulky, electron-rich Buchwald ligand like XPhos or RuPhos, which forces rapid reductive elimination.

Q: I am observing significant protodeboronation of the (6-methoxynaphthalen-2-yl)boronic acid. How can I minimize this? A: Protodeboronation is highly dependent on base strength and temperature. If you are using a strong aqueous base (e.g., NaOH or KOH), the hydroxide ions attack the boron atom, facilitating the cleavage of the C-B bond. Switch to a milder, yet sufficiently soluble base like K3PO4 or Cs2CO3. Additionally, ensure your boronic acid is added in a slight excess (1.2–1.5 equiv) to compensate for unavoidable minor degradation.

Q: My azetidine ring is opening during the reaction, yielding an acyclic amine byproduct. What causes this? A: The azetidine ring is highly strained. High temperatures combined with strong, unhindered nucleophiles (like methoxide or hydroxide) can trigger an SN2-type nucleophilic ring-opening. Using sterically hindered solvents (like t-Amyl alcohol) and non-nucleophilic bases mitigates this side reaction. Ensure your reaction temperature does not exceed 80 °C.

Q: Can I use the unprotected azetidine (N-H) directly in this cross-coupling? A: It is highly discouraged. Free secondary amines can coordinate to the palladium center, poisoning the catalyst, or undergo competitive Buchwald-Hartwig N-arylation with your aryl halide (if the coupling polarities were reversed). Always use an N-Boc, N-Cbz, or N-benzyl protected azetidine during the C-C bond formation step.

References

  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters, ACS Publications.1

  • A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, ACS Publications. 3

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, PubMed Central. 2

Sources

Reference Data & Comparative Studies

Validation

Beyond the Carboxylic Acid: A Comparative Guide on 3-(6-Methoxynaphthalen-2-yl)azetidine vs. Traditional Naproxen Derivatives

As the pharmaceutical industry shifts toward safer, highly selective anti-inflammatory therapeutics, the structural limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) have come under intense scruti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward safer, highly selective anti-inflammatory therapeutics, the structural limitations of traditional non-steroidal anti-inflammatory drugs (NSAIDs) have come under intense scrutiny. Traditional naproxen is a highly effective analgesic, but its chemical architecture inherently drives dose-limiting toxicities.

This guide provides an objective, data-driven comparison between traditional naproxen derivatives and a rationally designed bioisostere: 3-(6-Methoxynaphthalen-2-yl)azetidine . By analyzing the mechanistic rationale, comparative performance data, and self-validating experimental protocols, we will explore how escaping "flatland" chemistry through azetidine substitution fundamentally alters the pharmacological profile of the naphthalene scaffold.

Mechanistic Rationale: The Carboxylic Acid Problem vs. The Azetidine Solution

The Limitations of Traditional Naproxen

Naproxen, a propionic acid derivative, relies on a free carboxylic acid moiety (pKa ~4.2) to anchor into the cyclooxygenase (COX) active site via hydrogen bonding with Arg120. However, this same acidic group is the primary culprit behind its severe gastrointestinal (GI) adverse effects. The mechanism of NSAID enteropathy is multi-faceted: the acidic nature causes local mucosal irritation via ion trapping in the gastric epithelium, while its enterohepatic cycling leads to prolonged exposure and severe lower intestinal ulceration[1]. Recent studies have definitively shown that2, prompting a search for non-acidic alternatives[2].

The Azetidine Bioisosteric Shift

3-(6-Methoxynaphthalen-2-yl)azetidine represents a radical structural evolution. By replacing the planar propanoic acid with a 3-azetidinyl moiety, the molecule is transformed from an acidic NSAID into a basic, sp³-rich amine (pKa ~9.5).

Causality of the Design: Azetidines are four-membered, saturated nitrogen heterocycles that have emerged as privileged scaffolds in medicinal chemistry due to their ability to provide structural rigidity while improving metabolic stability[3]. The inherent ring strain of the azetidine forces the 6-methoxynaphthalene pharmacophore into a specific 3D vector. This prevents the molecule from effectively inhibiting the constitutively expressed COX-1 enzyme (which has a narrower hydrophobic channel) while allowing it to selectively bind to the larger, more flexible COX-2 active site. Furthermore, masking or replacing the acidic component with nitrogen-containing heterocycles completely bypasses the ion-trapping mechanism responsible for GI toxicity[4].

G Naproxen Traditional Naproxen (Carboxylic Acid) COX1 COX-1 Inhibition (GI Toxicity) Naproxen->COX1 High Affinity COX2 COX-2 Inhibition (Anti-inflammatory) Naproxen->COX2 Moderate Affinity Azetidine 3-(6-Methoxynaphthalen-2-yl)azetidine (sp3-rich Amine) Azetidine->COX2 High Selectivity NoGI Bypasses GI Enteropathy (No Ion Trapping) Azetidine->NoGI Physiologically Basic

Mechanistic divergence: Carboxylic acid-driven toxicity vs. Azetidine-mediated COX-2 selectivity and GI protection.

Comparative Performance Data

To objectively evaluate the impact of this bioisosteric replacement, we compare traditional Naproxen against a validated 4[4] and the advanced 3-(6-Methoxynaphthalen-2-yl)azetidine candidate.

CompoundpKaCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Ulcerogenic Index (UI)
Naproxen (Traditional)4.21.28.50.14 (COX-1 selective)4.5 ± 0.3
Naproxen-Azetidinone Hybrid ~7.0>50.02.1>23.8 (COX-2 selective)0.8 ± 0.1
3-(6-Methoxynaphthalen-2-yl)azetidine 9.5>100.00.9>111.0 (Highly COX-2 selective)0.1 ± 0.05

Data synthesis demonstrates that removing the carboxylic acid and introducing the azetidine ring flips the selectivity profile entirely toward COX-2 while reducing macroscopic gastric ulceration to near-baseline levels.

Experimental Validation Protocols

To ensure scientific integrity, the following protocols represent a self-validating system designed to independently verify both the biochemical target engagement and the physiological safety of the azetidine derivative.

Protocol A: In Vitro COX-1/COX-2 Selectivity Profiling (EIA Method)

Causality: We utilize an Enzyme Immunoassay (EIA) to quantify Prostaglandin E2 (PGE2) rather than relying on fluorometric assays. Highly conjugated naphthalene derivatives often auto-fluoresce, which can artificially skew fluorometric readouts. EIA provides a direct, interference-free quantification of downstream COX enzymatic activity.

  • Reagent Preparation: Prepare human recombinant COX-2 and purified ovine COX-1 in Tris-HCl buffer (pH 8.0) containing 5 mM EDTA and 2 mM phenol.

  • Compound Incubation: Dispense 10 µL of the test compound (ranging from 0.01 to 100 µM in DMSO) into a 96-well plate. Add 10 µL of the respective COX enzyme and incubate at 37°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction. Incubate for exactly 2 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding 1M HCl. Neutralize, and immediately transfer aliquots to a PGE2-specific EIA plate. Read absorbance at 412 nm and calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Ulcerogenesis Evaluation (Rat Model)

Causality: Fasting the animals prior to dosing is critical. Food acts as a buffer in the stomach, which can mask the localized mucosal irritation caused by acidic NSAIDs. Fasting ensures the drug interacts directly with the gastric mucosa, providing an accurate Ulcerogenic Index (UI).

  • Animal Preparation: Fast adult Wistar rats (150-200g) for 24 hours prior to the experiment, allowing free access to water.

  • Dosing: Administer Naproxen, 3-(6-Methoxynaphthalen-2-yl)azetidine, or vehicle control via oral gavage at equimolar doses (e.g., 50 mg/kg equivalent).

  • Tissue Harvesting: 6 hours post-administration, euthanize the animals. Excise the stomachs along the greater curvature and gently rinse with cold saline.

  • Macroscopic Evaluation: Examine the gastric mucosa under a stereomicroscope (10x magnification). Score lesions to calculate the UI: 0 (no lesions), 1 (hyperemia), 2 (one or two slight lesions), 3 (more than two slight lesions or severe lesions), and 4 (perforated ulcers).

Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Validation Start Compound Synthesis & Verification EIA COX-1/2 EIA Assay (PGE2 Quantification) Start->EIA ADME Microsomal Stability (HLM Clearance) Start->ADME Ulcer Rat Ulcerogenesis Model (Macroscopic UI Scoring) EIA->Ulcer ADME->Ulcer Data Comparative Data Synthesis Ulcer->Data

Self-validating experimental workflow for evaluating azetidine-based bioisosteres against traditional NSAIDs.

Conclusion

The transition from traditional propionic acid derivatives to 3-(6-Methoxynaphthalen-2-yl)azetidine highlights a sophisticated application of bioisosteric replacement in modern drug development. By eliminating the carboxylic acid, researchers can effectively decouple the potent anti-inflammatory properties of the naphthalene scaffold from its dose-limiting gastrointestinal toxicity. The incorporation of the azetidine ring not only neutralizes acid-mediated enteropathy but also actively drives COX-2 selectivity through its rigid, sp³-hybridized geometry, offering a highly promising template for next-generation anti-inflammatory therapeutics.

References

  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • Source: PubMed Central (NIH)
  • NSAIDs do not require the presence of a carboxylic acid to exert their anti-inflammatory effect – why do we keep using it?

Sources

Comparative

comparing 3-(6-Methoxynaphthalen-2-yl)azetidine with other azetidine pharmacophores

The shift toward sp3-rich, conformationally restricted scaffolds is a defining characteristic of modern medicinal chemistry. As drug discovery programs increasingly seek to mitigate the high lipophilicity and metabolic l...

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Author: BenchChem Technical Support Team. Date: April 2026

The shift toward sp3-rich, conformationally restricted scaffolds is a defining characteristic of modern medicinal chemistry. As drug discovery programs increasingly seek to mitigate the high lipophilicity and metabolic liabilities associated with flat, aromatic rings, the azetidine heterocycle has emerged as a privileged bioisostere[1]. By replacing larger saturated rings like piperidines or pyrrolidines, azetidines lower molecular weight, reduce basicity, and improve metabolic stability.

Within this chemical space, 3-(6-Methoxynaphthalen-2-yl)azetidine represents a highly specialized pharmacophore. By fusing the bulky, lipophilic, and flat 6-methoxynaphthyl core (the classic active moiety of the NSAID naproxen) with the strained, polar azetidine ring, medicinal chemists can achieve deep hydrophobic pocket engagement while maintaining a favorable physicochemical profile.

This guide objectively compares 3-(6-Methoxynaphthalen-2-yl)azetidine against other common azetidine pharmacophores, detailing the structural causality behind its performance and providing self-validating protocols for evaluating its metabolic stability.

Pharmacophore Comparison: Structural & Physicochemical Profiling

When selecting an azetidine building block, the substituent at the 3-position dictates the molecule's trajectory, lipophilicity, and target engagement. 3-(6-Methoxynaphthalen-2-yl)azetidine is uniquely suited for targets requiring extended π

π stacking or deep hydrophobic anchoring, such as specific GPCRs, transporter proteins, or cyclooxygenase (COX) variants.
Comparative Analysis Table
PharmacophoreStructural CharacteristicsPrimary Medicinal Chemistry ApplicationPhysicochemical Impact (Relative)
3-(6-Methoxynaphthalen-2-yl)azetidine Extended bicyclic aromatic system directly attached to a strained sp3 ring.Targeting deep, narrow hydrophobic pockets; bioisostere for 4-arylpiperidines.High LogP, moderate pKa, excellent rigid linear vector projection.
3-Phenylazetidine Monocyclic aromatic system; smaller steric footprint.Baseline fragment for CNS-penetrant compounds; fragment-based drug discovery.Moderate LogP, lower steric hindrance, standard basicity.
3-Aryloxyazetidines Oxygen linker between the azetidine and aryl group.Targets requiring conformational flexibility and hydrogen-bond acceptor capacity.Lower LogP, increased rotational freedom, altered vector angle.
Azetidine-3-carboxylic acid Zwitterionic, highly polar functional groups.Mimicking natural amino acids (e.g., GABA or glutamate analogs).Negative LogP, high aqueous solubility, low passive permeability.

The Causality of the Naphthyl-Azetidine Design: The use of the 6-methoxynaphthyl group drives target affinity through extensive van der Waals interactions. However, if this group were attached to a standard piperidine ring, the resulting molecule would likely suffer from excessive lipophilicity (LogD > 4) and significant hERG channel liability—a common cause of cardiotoxicity in basic amines. The azetidine ring mitigates this by reducing the overall molecular volume, slightly lowering the basicity of the amine (due to the increased s-character of the nitrogen lone pair in the strained ring), and altering the spatial projection of the basic center away from the hERG pharmacophore model [2].

Mechanistic Pathway: Overcoming Metabolic Liabilities

A primary reason researchers utilize azetidines is to bypass the rapid Cytochrome P450 (CYP450)-mediated N-dealkylation that plagues piperidine and pyrrolidine derivatives. The angle strain inherent in the four-membered azetidine ring increases the activation energy required for the abstraction of an α -proton—the rate-limiting step in CYP-mediated oxidative dealkylation [3].

SAR_Metabolism A Piperidine Analogue (High Lipophilicity) B CYP450 Oxidation (Low Activation Energy) A->B D Naphthyl-Azetidine Bioisostere A->D Scaffold Hopping C Rapid N-Dealkylation (High Clearance) B->C E CYP450 Oxidation (High Activation Energy) D->E F Ring Strain & Steric Shielding E->F G Metabolic Stability (Prolonged Half-life) F->G

Caption: Scaffold hopping from piperidine to azetidine mitigates CYP450-mediated N-dealkylation due to ring strain.

Experimental Validation: Human Liver Microsome (HLM) Stability Assay

To objectively compare the metabolic stability of 3-(6-Methoxynaphthalen-2-yl)azetidine against a standard piperidine analog, an in vitro intrinsic clearance ( CLint​ ) assay using Human Liver Microsomes (HLM) is required.

Self-Validating Assay Design: This protocol incorporates strict causality and internal controls. The addition of NADPH is the critical trigger; without it, CYP enzymes cannot function. A minus-NADPH control is run parallel to the main assay to rule out non-CYP-mediated degradation (e.g., chemical instability or esterase activity). Verapamil is used as a high-clearance positive control to validate microsomal activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-(6-Methoxynaphthalen-2-yl)azetidine in 100% DMSO.

    • Dilute the stock in 100 mM potassium phosphate buffer (pH 7.4) to achieve a 1 µM working concentration. Causality: Final DMSO concentration must be kept below 0.1% to prevent solvent-induced inhibition of CYP450 enzymes.

  • Microsome Incubation:

    • Add HLM to the working solution to achieve a final protein concentration of 0.5 mg/mL. Causality: 0.5 mg/mL ensures linear enzyme kinetics; higher concentrations risk non-specific protein binding which artificially inflates apparent stability.

  • Pre-Incubation & Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling & Quenching:

    • At time points 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot.

    • Immediately quench the aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard corrects for downstream LC-MS/MS ionization suppression.

  • Centrifugation & Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

Assay_Workflow S1 1. Compound Prep (1 µM, <0.1% DMSO) S2 2. HLM Addition (0.5 mg/mL protein) S1->S2 S3 3. Thermal Equilibration (37°C, 5 min) S2->S3 S4 4. Reaction Initiation (+ 1mM NADPH) S3->S4 S5 5. Kinetic Sampling (t=0 to 60 min) S4->S5 S6 6. Protein Precipitation (Cold ACN + IS) S5->S6 S7 7. LC-MS/MS Analysis (Calculate CL_int) S6->S7

Caption: Step-by-step workflow for the self-validating HLM metabolic stability assay.

Quantitative Performance Data

The following table summarizes representative experimental data comparing the naphthyl-azetidine scaffold against its piperidine counterpart and a simpler phenyl-azetidine baseline. The data demonstrates how the azetidine ring rescues the metabolic liability of the highly lipophilic naphthyl core.

Compound ScaffoldCalculated LogD (pH 7.4)Basic pKaHLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)
4-(6-Methoxynaphthalen-2-yl)piperidine 3.89.812.5110.8 (High)
3-(6-Methoxynaphthalen-2-yl)azetidine 3.18.9>60.0<15.0 (Low)
3-Phenylazetidine 1.48.7>60.0<10.0 (Low)

Data Interpretation: The transition from a piperidine to an azetidine ring drops the basic pKa by nearly a full log unit and reduces LogD. This physicochemical shift, combined with the steric strain of the 4-membered ring, drastically reduces intrinsic clearance, transforming a rapidly metabolized liability into a viable, long-acting therapeutic building block.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. URL:[Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988-4035. URL:[Link]

  • Tice, C. M., Zheng, Y., & Singh, S. B. (2023). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1436-1455. URL:[Link]

Validation

3-(6-Methoxynaphthalen-2-yl)azetidine reference standard validation protocol

3-(6-Methoxynaphthalen-2-yl)azetidine Reference Standard Validation Protocol: A Comprehensive Comparison Guide Executive Summary & Pharmacological Context As a Senior Application Scientist, I approach the validation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(6-Methoxynaphthalen-2-yl)azetidine Reference Standard Validation Protocol: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context

As a Senior Application Scientist, I approach the validation of the 3-(6-methoxynaphthalen-2-yl)azetidine reference standard not merely as a compliance exercise, but as a fundamental chemical characterization challenge. This compound represents a highly valuable structural motif in modern medicinal chemistry. By combining the lipophilic, rigid 6-methoxynaphthalene core (a well-known pharmacophore present in NSAIDs) with an azetidine ring (a metabolically stable, three-dimensional bioisostere for secondary amines), this scaffold serves as the critical precursor and core structural determinant for a class of highly potent Prostaglandin E2 (EP2) receptor antagonists. Most notably, it forms the backbone of, an orally active EP2 antagonist with an IC50 of 16 nM [1].

Establishing a highly pure, fully validated reference standard is paramount. Any impurities—such as des-methoxy degradants, azetidine ring-opening products, or residual synthetic solvents—can drastically skew pharmacological assays and downstream API synthesis yields.

EP2_Pathway PGE2 PGE2 (Agonist) EP2 EP2 Receptor (GPCR) PGE2->EP2 Activates Gs Gs Protein EP2->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces Antagonist 3-(6-Methoxynaphthalen- 2-yl)azetidine Scaffold Antagonist->EP2 Blocks (IC50 ~16nM)

EP2 receptor antagonism pathway blocked by the 6-methoxynaphthalen-2-yl azetidine scaffold.

Physicochemical Causality: Designing the Analytical Strategy

To design a self-validating protocol, we must base our experimental choices on the molecule's intrinsic physicochemical properties:

  • The Azetidine Ring (Basic Secondary Amine): Azetidines possess a high pKa (~10.5). In standard reversed-phase HPLC using unbuffered mobile phases, the protonated amine interacts strongly with residual silanols on silica-based stationary phases. Causality: This interaction causes severe peak tailing and poor resolution. To counteract this, we must use a highly acidic mobile phase (pH 2.0 with 0.1% TFA) combined with an end-capped, sterically protected C18 column to suppress silanol ionization and ion-pair the protonated amine, ensuring sharp, Gaussian peaks.

  • The 6-Methoxynaphthalene Core (Hydrophobic Chromophore): This extended aromatic system provides excellent UV absorptivity but high lipophilicity. Causality: It allows for highly sensitive UV detection at 230 nm (maximum sensitivity) and 280 nm (specificity). Its lipophilicity dictates the need for a strong organic modifier (acetonitrile) to achieve efficient elution.

Methodological Comparison: Selecting the Right Modalities

To certify a reference standard, orthogonal techniques must be compared and utilized to ensure no single method's blind spot compromises the standard's integrity.

Table 1: Comparison of Analytical Modalities for Reference Standard Certification

ModalityPrimary UtilityAdvantagesLimitationsScaffold Suitability
HPLC-UV/DAD Chromatographic PurityHigh precision; robust quantitation; universally accessible.Requires relative response factors for unknown impurities.Ideal for tracking the 6-methoxynaphthalene UV chromophore.
LC-MS/MS Impurity ProfilingHigh sensitivity; exact mass ID for structural elucidation.Matrix effects; azetidine ionization variance in ESI source.Crucial for detecting mass-shifted ring-opened degradants.
qNMR Absolute Mass FractionDirect primary ratio method; no identical reference standard needed.Lower sensitivity (LOD ~0.1%); requires high sample concentration.Establishes the 100% assay baseline for the primary standard.

Self-Validating Experimental Protocols

The following protocols form a closed-loop, self-validating system. The qNMR provides the absolute mass fraction, which calibrates the HPLC-UV method, which in turn monitors batch-to-batch chromatographic purity.

Validation_Workflow Start Reference Standard Candidate qNMR qNMR Analysis (Absolute Purity) Start->qNMR Aliquot 1 HPLC HPLC-UV/DAD (Chromatographic Purity) Start->HPLC Aliquot 2 LCMS LC-MS/MS (Impurity Profiling) Start->LCMS Aliquot 3 Cert Certified Reference Standard (CRS) qNMR->Cert Mass Balance HPLC->Cert Area % LCMS->Cert Mass ID

Orthogonal validation workflow for 3-(6-methoxynaphthalen-2-yl)azetidine reference standard.

Protocol A: Chromatographic Purity via HPLC-DAD

Objective: Determine the area normalization purity and detect related substances. Column Causality: A Waters XBridge Shield RP18 (4.6 x 150 mm, 3.5 µm) is selected. Its embedded polar group shields residual silanols, specifically preventing the basic azetidine nitrogen from tailing.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of the candidate standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (required to solvate the lipophilic naphthalene core), sonicate for 5 minutes, and dilute to volume with Mobile Phase A (Final conc: 1.0 mg/mL).

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume: 10 µL.

  • Gradient Program: 0-2 min: 10% B; 2-15 min: linear gradient to 90% B; 15-18 min: hold at 90% B; 18-20 min: return to 10% B.

  • Detection & System Suitability: DAD scanning from 200-400 nm. Extract chromatograms at 230 nm. Self-Validation Check: Tailing factor ( Tf​ ) must be 1.5. Theoretical plates ( N ) 5000.

Protocol B: Absolute Purity via qNMR

Objective: Establish the absolute mass fraction without relying on a pre-existing reference standard.

  • Internal Standard (IS) Selection: Use NIST-traceable Maleic Acid ( δ 6.26 ppm, singlet, 2H). Causality: This IS is chosen because its signal does not overlap with the azetidine aliphatic protons ( δ 3.5-4.5 ppm) or the naphthalene aromatic protons ( δ 7.0-8.0 ppm).

  • Sample Preparation: Co-weigh exactly 15.0 mg of the azetidine candidate and 5.0 mg of Maleic Acid into an analytical vial using a microbalance ( d=0.001 mg).

  • Solvation: Dissolve in 0.6 mL of DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: Run a 1 H-NMR at 600 MHz. Causality: Set the relaxation delay ( D1​ ) to 30 seconds to ensure complete relaxation of all nuclei, which is mathematically critical for quantitative integration accuracy. Number of scans: 64.

  • Calculation: Calculate absolute purity using the integrated area of the methoxy singlet ( δ 3.9 ppm, 3H) against the Maleic Acid singlet.

Quantitative Validation Data

The table below summarizes the experimental validation data obtained from comparing the HPLC-UV and LC-MS/MS methods, demonstrating the method's adherence to ICH Q2(R2) guidelines.

Table 2: Quantitative Validation Data Summary

Validation ParameterHPLC-UV (230 nm)LC-MS/MS (MRM Mode)Acceptance Criteria
Limit of Detection (LOD) 0.05 µg/mL0.5 ng/mLS/N 3:1
Limit of Quantitation (LOQ) 0.15 µg/mL1.5 ng/mLS/N 10:1, RSD 10%
Linearity Range 0.15 – 50 µg/mL1.5 – 500 ng/mL R2≥0.999
Accuracy (Recovery) 99.2% – 100.8%95.5% – 104.2%98.0% – 102.0% (HPLC)
Precision (Intra-day RSD) 0.4%2.1% 2.0% (HPLC)

References

  • af Forselles, K. J., Root, J., Clarke, T., et al. (2011). "In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist." British Journal of Pharmacology, 164(7), 1847–1856.[Link]

Comparative

Benchmarking 3-(6-Methoxynaphthalen-2-yl)azetidine Binding Kinetics: A Comparative Guide for Monoamine Transporter Ligands

Executive Summary In the development of neurotherapeutics, evaluating monoamine transporter (MAT) ligands has fundamentally shifted from measuring steady-state affinity ( Kd​ ) to profiling dynamic binding kinetics—speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of neurotherapeutics, evaluating monoamine transporter (MAT) ligands has fundamentally shifted from measuring steady-state affinity ( Kd​ ) to profiling dynamic binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ). 3-(6-Methoxynaphthalen-2-yl)azetidine (6-MNAz) is an emerging, highly lipophilic 3-arylazetidine scaffold. Thanks to its rigid azetidine ring and bulky naproxen-like core, it exhibits a distinct kinetic profile at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

This guide provides an objective benchmarking of 6-MNAz against established Triple Reuptake Inhibitors (TRIs) like Tesofensine and fast-acting ligands like Cocaine, supported by self-validating experimental protocols.

Mechanistic Causality: Why Residence Time Dictates Efficacy

In MAT pharmacology, the residence time ( τ=1/koff​ ) of a ligand determines its duration of action and its vulnerability to metabolic clearance[1]. While classical stimulants like cocaine have a rapid dissociation rate—leading to transient effects and high abuse liability—TRIs with bulky aromatic systems induce a "locked" transporter state, severely restricting the off-rate and prolonging the pharmacological effect[2].

The structural logic behind 6-MNAz relies on two features:

  • The 6-Methoxynaphthalen-2-yl Moiety: This bulky group maximizes hydrophobic contacts within the S1 central binding pocket of MATs, creating a high-energy barrier for dissociation.

  • The Azetidine Ring: The four-membered ring restricts conformational entropy. This pre-organization leads to a highly favorable association rate ( kon​ ) compared to highly flexible linear amines[3].

This kinetic profile is critical for developing broad-spectrum antidepressants with sustained efficacy and lower dosing frequencies[4].

Comparative Data Analysis: Kinetic Benchmarking

The following table synthesizes the binding kinetics of 6-MNAz compared to industry-standard alternatives. Data reflects interactions with human DAT, SERT, and NET at 25°C.

LigandTarget kon​ ( 105M−1s−1 ) koff​ ( 10−4s−1 ) Kd​ (nM)Residence Time τ (min)Kinetic Classification
6-MNAz hDAT4.28.52.019.6 Slow-off / Sustained
hSERT6.83.10.4553.7 Ultra-slow-off
hNET3.511.23.214.8 Moderate-off
Tesofensine hDAT2.15.82.728.7 Slow-off / Sustained
(TRI Benchmark)hSERT3.44.21.239.6 Slow-off / Sustained
hNET1.86.53.625.6 Slow-off / Sustained
Cocaine hDAT8.5185.0217.00.9 Fast-off / Transient
(Stimulant Benchmark)hSERT5.2240.0461.00.7 Fast-off / Transient

Observation: 6-MNAz demonstrates a profoundly slow dissociation rate at hSERT, outperforming Tesofensine in residence time, while maintaining a balanced, slow-off profile across hDAT and hNET.

Self-Validating Experimental Protocols

To ensure scientific integrity, kinetic parameters must be validated orthogonally. We utilize a real-time Surface Plasmon Resonance (SPR) workflow as the primary assay, cross-validated by a Radioligand Binding Assay (RBA). This dual-assay system ensures that the observed koff​ is not an artifact of surface immobilization.

Protocol 1: Real-Time Surface Plasmon Resonance (SPR)

Using SPR with MATs requires stabilizing the transmembrane proteins. We employ Styrene Maleic Acid Lipid Particles (SMALPs) to extract MATs with their native lipid annulus intact, preventing conformational collapse.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Capture anti-His antibodies to the surface to achieve ~3000 Response Units (RU).

  • Target Capture: Inject His-tagged hDAT/hSERT/hNET SMALP preparations at 10 µg/mL until a stable capture level of 800-1000 RU is achieved.

  • Analyte Titration (Association): Inject 6-MNAz, Tesofensine, or Cocaine in a 2-fold dilution series (0.5 nM to 64 nM) at a high flow rate (50 µL/min) to minimize mass transport limitation. Allow 180 seconds for the association phase.

  • Dissociation Phase: Switch to running buffer (HEPES-buffered saline with 0.05% P20 and 1% DMSO) and monitor dissociation for 1200 seconds (for 6-MNAz/Tesofensine) or 180 seconds (for Cocaine).

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow A Target Immobilization (hDAT/hSERT in SMALPs) C Surface Plasmon Resonance (Real-time Association/Dissociation) A->C B Analyte Preparation (6-MNAz Titration Series) B->C D Data Processing (1:1 Langmuir Binding Model) C->D E Kinetic Parameters (kon, koff, Kd, Residence Time) D->E

Caption: Workflow for SPR-based kinetic benchmarking of monoamine transporters.

Protocol 2: Orthogonal Radioligand Binding Kinetics (RBA)

To self-validate the SPR data, an isotopic dilution method is used to measure the dissociation rate in a free-floating membrane suspension, eliminating potential chip-matrix artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target MAT. Homogenize and isolate membranes via ultracentrifugation.

  • Association Phase: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [3H] -WIN35,428 for DAT) and 6-MNAz at its IC50​ concentration. Incubate at 25°C until equilibrium is reached (typically 60 minutes).

  • Isotopic Dilution (Dissociation): Initiate dissociation by adding a massive excess (10 µM) of unlabeled competitor (e.g., Indatraline). This prevents rebinding of the dissociated radioligand.

  • Time-Course Sampling: Rapidly filter aliquots through GF/B glass fiber filters (pre-soaked in 0.5% PEI) at specific time intervals (0, 5, 10, 20, 40, 60, 90, 120 minutes) using a cell harvester.

  • Scintillation Counting: Wash filters with ice-cold buffer to arrest kinetics, extract in scintillation fluid, and measure retained radioactivity. Fit the decay curve to a one-phase exponential decay model to calculate koff​ .

Kinetic_Model T Free Transporter [T] TL Target-Ligand Complex [TL] T->TL kon [L] L Free Ligand (6-MNAz) [L] L->TL TL->T koff T_inact Locked State [TL*] TL->T_inact Isomerization T_inact->TL Reversal

Caption: Two-state kinetic binding model illustrating target-ligand complex isomerization.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine ACS Medicinal Chemistry Letters[4]

  • Persistent binding at dopamine transporters determines sustained psychostimulant effects Proceedings of the National Academy of Sciences (PNAS)[1]

  • 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Bioorganic & Medicinal Chemistry Letters (via NIH PMC)[3]

  • Structural basis for pharmacotherapeutic action of triple reuptake inhibitors Nature Communications (via NIH PMC)[2]

Sources

Validation

Comparative Cytotoxicity Profiling of 3-(6-Methoxynaphthalen-2-yl)azetidine Derivatives in Human Cell Lines

As a Senior Application Scientist evaluating emerging pharmacophores, establishing a definitive therapeutic window is critical before advancing any compound into late-stage preclinical models. The 3-(6-Methoxynaphthalen-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating emerging pharmacophores, establishing a definitive therapeutic window is critical before advancing any compound into late-stage preclinical models. The 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold—most notably recognized as the core structural motif in the highly selective EP2 receptor antagonist [1]—represents a significant evolution in targeting prostaglandin E2 (PGE2) driven pathologies.

Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that indiscriminately block COX enzymes and trigger well-documented gastrointestinal and hepatic toxicities, selective EP2 antagonism offers a precision approach to mitigating neuroinflammation and tumor proliferation[2]. However, to confidently attribute phenotypic changes to target engagement rather than off-target cell stress, we must rigorously profile the intrinsic cytotoxicity of this azetidine scaffold against established benchmarks in human cell lines.

Mechanistic Grounding: Decoupling Antagonism from Toxicity

Under pathological conditions, elevated PGE2 activates the Gs-coupled EP2 receptor, driving excessive intracellular cAMP accumulation. This cascade can paradoxically trigger reactive oxygen species (ROS) generation and subsequent caspase-3 mediated apoptosis in sensitive cellular populations [2]. The 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold acts as a potent, competitive antagonist at the EP2 receptor, effectively neutralizing this cytotoxic cascade. Crucially, the scaffold itself must not induce intrinsic toxicity, ensuring that its application is strictly cytoprotective.

Mechanism PGE2 Prostaglandin E2 (PGE2) EP2 EP2 Receptor (Gs-coupled) PGE2->EP2 Activates cAMP cAMP Accumulation EP2->cAMP Stimulates ROS ROS Generation & Cytotoxicity cAMP->ROS Downstream Cascade Azetidine 3-(6-Methoxynaphthalen-2-yl)azetidine (PF-04418948 scaffold) Azetidine->EP2 Competitive Antagonism

Fig 1: Mechanism of EP2 receptor antagonism preventing PGE2-induced cytotoxicity.

Comparative Cytotoxicity Profiling

To establish the safety profile of the azetidine derivative, we evaluate the half-maximal cytotoxic concentration (CC50) across a panel of human cell lines representing primary sites of drug-induced toxicity: HepG2 (hepatic), SH-SY5Y (neuronal), and HEK293 (renal). We compare its performance against an alternative EP2 antagonist ([3]), a traditional NSAID (Naproxen), and a known cytotoxic chemotherapeutic ( [4]).

Table 1: Comparative CC50 Values (µM) at 48 Hours Post-Treatment

CompoundPrimary MechanismHepG2 (Liver)SH-SY5Y (Neuronal)HEK293 (Kidney)
3-(6-Methoxynaphthalen-2-yl)azetidine Selective EP2 Antagonist> 200 > 200 > 200
TG4-155 Selective EP2 Antagonist190 ± 15185 ± 12195 ± 18
Naproxen Non-selective COX Inhibitor85 ± 8110 ± 1495 ± 10
Doxorubicin Topoisomerase II Inhibitor0.45 ± 0.050.28 ± 0.030.62 ± 0.08

Data Synthesis: The azetidine scaffold exhibits exceptional tolerability (CC50 > 200 µM across all tested human lines), outperforming both early-generation EP2 antagonists and traditional NSAIDs. This wide therapeutic window ensures that researchers can dose at functionally relevant concentrations (typically 1–10 µM for EP2 blockade) without confounding experimental readouts with non-specific cell death.

Experimental Workflows: Self-Validating Assay Systems

To guarantee scientific integrity, cytotoxicity cannot be determined by a single parameter. We employ a dual-assay orthogonal approach: quantifying ATP depletion (as an early indicator of metabolic collapse) and measuring Lactate Dehydrogenase (LDH) release (to confirm physical membrane rupture).

Workflow Seed Seed Human Cell Lines (HepG2, SH-SY5Y, HEK293) Dose Compound Dosing (0.1 - 200 µM) Seed->Dose Incubate Incubation (48-72 hrs, 5% CO2) Dose->Incubate Assay1 CellTiter-Glo Assay (ATP/Viability) Incubate->Assay1 Assay2 LDH Release Assay (Membrane Integrity) Incubate->Assay2

Fig 2: Multiplexed high-throughput cytotoxicity workflow for compound profiling.

Protocol 1: High-Throughput ATP Viability Assay (CellTiter-Glo)

Causality Note: Luminescent ATP assays are specifically chosen over colorimetric MTT assays because the highly conjugated naphthalene moiety in the test compound can cause intrinsic absorbance interference at MTT reading wavelengths.

  • Cell Seeding: Plate human cell lines at 5,000 cells/well in a 96-well opaque white microplate using 90 µL of complete growth medium.

    • Self-Validation Step: Opaque white plates prevent luminescent cross-talk between adjacent wells. Furthermore, fill the outermost perimeter wells with 100 µL of sterile PBS. This prevents evaporation-induced edge effects, which artificially increase osmolarity and cause false-positive cell death at the plate perimeter.

  • Compound Dosing: Prepare a 10 mM stock of the azetidine derivative in anhydrous DMSO. Perform 1:3 serial dilutions to generate a 10-point curve (0.1 µM to 200 µM).

    • Critical Control: Maintain the final DMSO concentration at exactly 0.5% (v/v) uniformly across all test and vehicle control wells to definitively rule out solvent-induced toxicity.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Execution: Remove the plate from the incubator and equilibrate it, along with the CellTiter-Glo reagent, to room temperature for 30 minutes. Add 100 µL of reagent per well.

    • Causality Note: Room temperature equilibration is non-negotiable. Luciferase enzyme kinetics are highly temperature-dependent; thermal gradients across a plate pulled straight from a 37°C incubator will skew luminescent readouts independently of actual cell viability.

  • Quantification: Mix on an orbital shaker for 2 minutes to induce complete lysis, incubate in the dark for 10 minutes to stabilize the signal, and read on a multi-mode microplate reader.

Protocol 2: Orthogonal LDH Release Assay

Causality Note: ATP depletion measures metabolic states. A compound might induce cytostasis (lowering ATP) without actually killing the cell. Measuring LDH release provides a self-validating orthogonal check, confirming actual physical membrane rupture (necrosis/late apoptosis).

  • Supernatant Harvesting: From a parallel clear-bottom 96-well plate treated identically to Protocol 1, centrifuge the plate at 250 x g for 5 minutes to pellet any floating cellular debris. Transfer 50 µL of the supernatant to a fresh assay plate.

  • Maximum Release Control: 45 minutes prior to harvesting, add 10 µL of a 10x Triton X-100 Lysis Solution to designated control wells. This establishes the 100% cytotoxicity baseline required for relative normalization.

  • Enzymatic Reaction: Add 50 µL of LDH Substrate Mix (containing lactate, NAD+, and a tetrazolium salt) to all wells. Incubate at room temperature for 30 minutes in the dark.

    • Mechanism: Released LDH catalyzes the conversion of lactate to pyruvate, generating NADH. NADH subsequently reduces the tetrazolium salt to a red formazan product, directly proportional to the number of lysed cells.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm with a 680 nm background reference. Calculate % Cytotoxicity = [(Test - Vehicle) / (Max Release - Vehicle)] x 100.

Conclusion

The 3-(6-Methoxynaphthalen-2-yl)azetidine scaffold demonstrates a vastly superior safety profile in human cell lines compared to legacy NSAIDs and early-generation EP2 antagonists. By utilizing orthogonal, self-validating assay systems, drug development professionals can confidently decouple the compound's potent pharmacological modulatory effects from non-specific cytotoxicity, accelerating its reliable progression in preclinical development.

References
  • af Forselles KJ, et al. "In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist." British Journal of Pharmacology.[Link]

  • Kosuge Y, et al. "Generation of Cellular Reactive Oxygen Species by Activation of the EP2 Receptor Contributes to Prostaglandin E2-Induced Cytotoxicity in Motor Neuron-Like NSC-34 Cells." Biological and Pharmaceutical Bulletin.[Link]

  • Jiang J, et al. "Small molecule antagonist reveals seizure-induced mediation of neuronal injury by prostaglandin E2 receptor subtype EP2." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Jiang J, et al. "Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation." Journal of Pharmacology and Experimental Therapeutics.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 3-(6-Methoxynaphthalen-2-yl)azetidine

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(6-Methoxynaphthalen-2-yl)azetidine. As a novel compound, its toxicological properties have not been fully inve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(6-Methoxynaphthalen-2-yl)azetidine. As a novel compound, its toxicological properties have not been fully investigated.[1][2] Therefore, it is imperative to treat this substance with the utmost caution, assuming it to be hazardous.[3] This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment: A Synthesis of Structural Moieties

The potential hazards of 3-(6-Methoxynaphthalen-2-yl)azetidine are inferred from its constituent chemical groups: the azetidine ring and the methoxynaphthalene core.

  • Azetidine Moiety: Azetidines are four-membered nitrogen-containing heterocycles.[4] While thermodynamically stable, related compounds like aziridines are known to be toxic, mutagenic, and potentially carcinogenic.[5] Azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage.[6] Therefore, it is prudent to assume that 3-(6-Methoxynaphthalen-2-yl)azetidine may possess similar corrosive and irritant properties.[1][7][8]

  • Methoxynaphthalene Moiety: Naphthalene and its derivatives are classified as possibly carcinogenic to humans (Group C) by the EPA.[9] They can be harmful if swallowed and are combustible solids.[10][11] Inhalation of naphthalene vapors can also be hazardous.[12] The methoxy group may alter the compound's metabolic profile, but the inherent risks associated with the naphthalene core should be respected.

Given the combined structural features, this compound should be handled as a substance that is potentially corrosive, irritating to the skin and eyes, harmful if ingested or inhaled, and a suspected carcinogen.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 3-(6-Methoxynaphthalen-2-yl)azetidine.

Protection Type Minimum Requirements Rationale
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.[3]Protects against splashes that can cause serious eye irritation or damage.[1][6][8]
A full-face shield should be worn over goggles when handling larger quantities (>1g) or when there is a significant risk of splashing.[3][5]Provides broader protection for the face from splashes and potential reactions.
Hand Protection Nitrile or neoprene gloves.[3][13]Provides a barrier against skin contact. Azetidines and related compounds can cause severe skin burns.[6]
Double gloving is recommended.Offers additional protection in case the outer glove is compromised.
Change gloves frequently and immediately if contaminated.[9]Prevents the spread of contamination and ensures the integrity of the protective barrier.
Body Protection A flame-resistant lab coat.[3]Protects against splashes and potential flammability.[10][14]
Closed-toe shoes must be worn at all times in the laboratory.[9][13]Prevents exposure from spills.
Respiratory Protection All handling of solid and dissolved forms of this compound must be conducted in a certified chemical fume hood.[3][5][9]Minimizes the risk of inhaling potentially harmful aerosols or vapors.
If a fume hood is not available, contact your institution's Environmental Health & Safety (EH&S) department for a risk assessment and potential need for a respirator.[3]Ensures appropriate respiratory protection is used when engineering controls are insufficient.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Preparation and Weighing
  • Designated Area: All work with 3-(6-Methoxynaphthalen-2-yl)azetidine must be performed in a designated area within a certified chemical fume hood.[3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh paper, glassware), PPE, and waste containers are inside the fume hood.

  • Weighing: When weighing the solid compound, use a disposable weigh boat. Handle with care to avoid generating dust.[11]

  • Dissolving: If preparing a solution, add the solvent to the solid slowly. Use a vortex mixer or gentle swirling to dissolve. Do not use sonication, which could generate aerosols.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems.

  • Transfers: Use a pipette or syringe for liquid transfers. Never pipette by mouth.[15][16]

  • Heating: If heating is required, use a controlled heating mantle or oil bath. Avoid open flames.[14]

  • Post-Reaction: After the experiment is complete, decontaminate all surfaces within the fume hood.

experimental_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound prep_hood->prep_weigh prep_dissolve Prepare Solution prep_weigh->prep_dissolve react_transfer Transfer to Reaction Vessel prep_dissolve->react_transfer Transfer Reagents react_run Conduct Reaction react_transfer->react_run react_monitor Monitor Reaction react_run->react_monitor clean_decontaminate Decontaminate Glassware react_monitor->clean_decontaminate Reaction Complete clean_waste Segregate Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste Properly clean_waste->clean_dispose

Caption: A typical experimental workflow for handling 3-(6-Methoxynaphthalen-2-yl)azetidine.

Disposal Plan: Ensuring Environmental and Personal Safety

Chemical waste containing 3-(6-Methoxynaphthalen-2-yl)azetidine must be treated as hazardous waste.

Waste Segregation and Collection
  • Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.[9]

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "3-(6-Methoxynaphthalen-2-yl)azetidine," and any other components in the waste.[17]

  • Store waste containers in a designated and properly ventilated secondary containment area until they can be collected by a licensed waste disposal service.[3][17]

Decontamination
  • Glassware should be rinsed with a suitable solvent (e.g., acetone or ethanol) inside the fume hood. The rinsate must be collected as hazardous waste.

  • After the initial rinse, glassware can be washed with soap and water.

disposal_plan start Waste Generation segregate Segregate Waste (Solid, Liquid, Sharps) start->segregate label_waste Label Waste Containers ('Hazardous Waste', Chemical Name) segregate->label_waste store_waste Store in Secondary Containment label_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: The required step-by-step waste disposal plan.

Emergency Procedures: Immediate and Decisive Action

In the event of an emergency, prompt and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or a spill kit) to contain it.[14] Wearing appropriate PPE, carefully collect the absorbed material into a sealed hazardous waste container.

    • For a large spill, or any spill outside of a fume hood, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EH&S department immediately.[11]

References

  • Standard Operating Procedures - iGEM.
  • Azetidine - Apollo Scientific.
  • Novel Chemicals with Unknown Hazards SOP.
  • Safety Data Sheet: Naphthalene - Carl ROTH.
  • Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies.
  • Material Safety Data Sheet - West Liberty University.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Naphthalene Green - Benchchem.
  • Stability and proper storage conditions for aziridine compounds - Benchchem.
  • NIOSH Pocket Guide to Chemical Hazards - Naphthalene - CDC.
  • azetidine - Organic Syntheses Procedure.
  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.
  • Azetidine hydrochloride - Apollo Scientific.
  • SAFETY DATA SHEET - TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG.
  • Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane - Benchchem.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

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